2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2S/c7-6(8,9)5-11-4(1-2-10)3-12-5/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYBCKESFZJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257962 | |
| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-13-8 | |
| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
This guide serves as an authoritative technical resource for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile , a specialized heterocyclic building block used in advanced medicinal chemistry. The content is structured to support synthetic planning, reactivity profiling, and lead optimization.
Structural Analysis & Physicochemical Properties[1][2][3]
The compound This compound features a 1,3-thiazole core substituted at the C2 position with a trifluoromethyl group and at the C4 position with an acetonitrile (cyanomethyl) moiety. This specific substitution pattern imparts unique electronic and steric properties essential for drug design.
Electronic Architecture
-
Thiazole Core: The 5-membered aromatic ring acts as a scaffold. The nitrogen atom (position 3) is a hydrogen bond acceptor, while the sulfur atom (position 1) contributes to lipophilicity and aromaticity.
-
C2-Trifluoromethyl Group (
): A potent electron-withdrawing group (EWG). It significantly reduces the electron density of the thiazole ring, increasing the acidity of the C4-methylene protons and enhancing metabolic stability against oxidative metabolism at the C2 position. -
C4-Acetonitrile Group (
): The methylene group is "active" (acidic) due to the combined inductive effects of the nitrile and the electron-deficient thiazole ring. This makes it a prime site for base-mediated functionalization.
Key Physicochemical Parameters (Predicted)
| Parameter | Value (Approx.) | Significance |
| Molecular Formula | -- | |
| Molecular Weight | 192.16 g/mol | Fragment-based drug discovery (FBDD) compatible. |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability. |
| pKa (Methylene) | ~14 - 16 | Highly amenable to deprotonation by weak bases (e.g., |
| H-Bond Acceptors | 3 (N-thiazole, N-nitrile, F) | Interaction points for protein binding pockets. |
Synthetic Protocols
The synthesis of this specific isomer requires a regioselective approach. The most robust industrial route utilizes the Hantzsch Thiazole Synthesis followed by nucleophilic substitution.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
2,2,2-Trifluorothioacetamide: Provides the N-C-S fragment and the C2-
group. -
1,3-Dichloroacetone: Provides the C4/C5 carbon backbone and the handle for the acetonitrile group.
Step-by-Step Synthesis Workflow
Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole
This intermediate is the critical branch point.
-
Reagents: 2,2,2-Trifluorothioacetamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Ethanol or DMF (Solvent).
-
Procedure:
-
Dissolve 2,2,2-trifluorothioacetamide in ethanol.
-
Add 1,3-dichloroacetone dropwise at room temperature to prevent uncontrolled exotherms.
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction proceeds via S-alkylation followed by cyclodehydration.
-
Workup: Concentrate the solvent. Neutralize with aqueous
. Extract with ethyl acetate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Checkpoint: Confirm structure via
NMR (Singlet at ~4.7 ppm for ).
-
Step 2: Cyanation to this compound
Nucleophilic displacement of the chloride by cyanide.
-
Reagents: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), DMSO (Solvent).
-
Procedure:
-
Safety Warning: NaCN is highly toxic. Perform in a well-ventilated fume hood with a cyanide antidote kit available.
-
Dissolve the chloromethyl intermediate in dry DMSO.
-
Add NaCN in a single portion.
-
Stir at ambient temperature or mild heat (40°C) for 2–3 hours. Monitoring by TLC is essential to avoid over-reaction or degradation.
-
Quench: Pour into water and extract with dichloromethane. Wash organic layer with brine to remove DMSO.
-
Purification: Recrystallization from ethanol or column chromatography.
-
Synthesis Diagram (Graphviz)
Caption: Two-step regioselective synthesis starting from trifluorothioacetamide and 1,3-dichloroacetone.
Reactivity & Functionalization Profile
The active methylene (
Knoevenagel Condensation
The methylene protons are sufficiently acidic to condense with aromatic aldehydes and ketones.
-
Mechanism: Base-catalyzed deprotonation forms a carbanion, which attacks the carbonyl electrophile.
-
Application: Synthesis of acrylonitrile derivatives (Michael acceptors) used in covalent inhibitor design (e.g., targeting Cysteine residues in kinases).
Alkylation
Mono- or di-alkylation at the methylene position allows for the introduction of steric bulk or specific pharmacophores.
-
Conditions: NaH/DMF followed by alkyl halide (R-X).
-
Utility: Modulating the conformational space of the side chain.
Nitrile Transformations
The nitrile group serves as a versatile precursor:
-
Hydrolysis: To carboxylic acid (
) or amide ( ). -
Reduction: To ethylamine (
), providing a linker for fragment growing. -
Cyclization: Reaction with azides to form tetrazoles (bioisostere of carboxylic acid).
Reactivity Map (Graphviz)
Caption: Divergent synthesis pathways utilizing the active methylene and nitrile functionalities.
Medicinal Chemistry Applications
Bioisosterism & Pharmacophore Design
The 2-(trifluoromethyl)thiazole ring is a privileged scaffold often used as a bioisostere for:
-
Pyridines/Phenyls: It offers similar planarity but with altered electronic distribution and hydrogen bonding potential.
-
Metabolic Blocking: The
group blocks the C2 position from metabolic oxidation (a common clearance pathway for thiazoles), significantly extending the half-life ( ) of the drug candidate.
Target Classes
-
Kinase Inhibitors: The thiazole nitrogen can interact with the hinge region of kinases. The acetonitrile arm can be extended to reach the solvent front or back pocket.
-
Cathepsin Inhibitors: The nitrile group itself can act as a "warhead," forming a reversible covalent bond with the active site cysteine of Cathepsin K or S.
-
GPCR Modulators: Used in the design of CXCR3 antagonists and allosteric modulators where lipophilic, electron-deficient rings are required for hydrophobic pocket occupancy.
Safety & Handling
-
Cyanide Hazard: The synthesis involves NaCN. Strict adherence to safety protocols (use of HCN detectors, buddy system) is mandatory.
-
Skin/Eye Contact: Thiazole derivatives can be irritants. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]
-
Thiazole Reactivity: National Institutes of Health (NIH). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1] Available at: [Link]
-
Active Methylene Chemistry: Journal of Organic Chemistry. "Reactions of active methylene compounds with fluoroalkyl ketones." Available at: [Link]
- Medicinal Applications (CXCR3):Google Patents. "1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives." (Describes 2-(trifluoromethyl)thiazol-4-yl moieties).
Sources
Physicochemical Profiling and Synthetic Utility of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Technical Guide for Medicinal Chemistry Applications
Executive Summary
2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). Its core significance lies in the combination of the lipophilic, metabolically stable trifluoromethyl (
For researchers and drug developers, the critical "molecular weight" is not just a stoichiometric value but a gateway to understanding its ligand efficiency (LE) and mass spectrometry behavior.
| Property | Value | Relevance |
| Average Molecular Weight | 192.16 g/mol | Stoichiometric calculations |
| Monoisotopic Mass | 191.9969 Da | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Formula | Elemental Composition | |
| Heavy Atom Count | 12 | Fragment-Based Screening (Rule of 3) |
Part 1: Molecular Weight & Isotopic Profiling
In the context of analytical chemistry and DMPK (Drug Metabolism and Pharmacokinetics), the molecular weight must be understood through the lens of isotopic distribution, particularly for identifying this fragment in complex biological matrices or reaction mixtures.
Exact Mass Calculation (HRMS)
For accurate mass determination (e.g., Q-TOF or Orbitrap analysis), the monoisotopic mass is the definitive identifier.
-
Carbon (
): -
Hydrogen (
): -
Fluorine (
): -
Nitrogen (
): -
Sulfur (
): -
Total Monoisotopic Mass: 191.9969 Da
Isotopic Pattern Analysis
The presence of Sulfur (
-
M+0 (192.0): 100% (Base Peak)
-
M+1 (193.0): ~7.8% (Driven by
) -
M+2 (194.0): ~4.5% (Driven by
)
Technical Insight: When synthesizing this compound via the chloromethyl intermediate (see Part 2), the disappearance of the Chlorine isotopic signature (3:1 ratio of M:M+2) and appearance of the Sulfur-only pattern confirms successful cyanation.
Figure 1: Mass Spectrometry Logic Flow. Transition from Chlorine-dominated isotopic pattern to Sulfur-dominated pattern indicates successful nucleophilic substitution.
Part 2: Synthetic Architecture
The synthesis of this compound requires a regioselective approach. The most robust protocol utilizes the Hantzsch Thiazole Synthesis followed by nucleophilic substitution.
Retrosynthetic Analysis
-
Target: this compound
-
Intermediate: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole
-
Precursors: 2,2,2-Trifluoroethanethioamide + 1,3-Dichloroacetone
Validated Protocol
This protocol prioritizes safety (cyanide handling) and yield optimization.
Step 1: Hantzsch Cyclization
-
Reagents: Dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in Ethanol or DMF.
-
Addition: Add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.
-
Cyclization: Reflux for 4–6 hours. The reaction proceeds via S-alkylation followed by dehydration.
-
Workup: Remove solvent. Neutralize with saturated
. Extract with Ethyl Acetate. -
Product: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole .
Step 2: Cyanation (Nucleophilic Substitution)
Critical Safety Step: Perform in a well-ventilated fume hood with cyanide antidote kit available.
-
Solvent System: Dissolve the chloromethyl intermediate in DMSO (Dimethyl Sulfoxide). DMSO is critical to enhance the nucleophilicity of the cyanide ion.
-
Reagent: Add NaCN (1.2 eq) carefully.
-
Conditions: Stir at ambient temperature (25°C) for 12–18 hours. Avoid high heat to prevent polymerization or hydrolysis.
-
Quench: Pour into ice water containing dilute NaOH (to keep any free HCN as cyanide ion).
-
Purification: Extract with
(Diethyl ether). Wash organic layer with brine. Silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: Synthetic Pathway. The two-step sequence utilizes the Hantzsch cyclization to build the heterocyclic core, followed by a classic SN2 displacement to install the nitrile.
Part 3: Structural Characterization
To validate the identity of the synthesized molecule, the following spectroscopic signatures must be observed.
Proton NMR ( NMR)
Solvent:
- ~7.5 - 7.8 ppm (1H, s): The proton on the thiazole ring (C5-H). This singlet is characteristic of the 4-substituted thiazole.
-
~3.9 - 4.1 ppm (2H, s): The methylene protons (
). This peak may appear as a fine quartet if long-range coupling to the or thiazole proton occurs, but usually appears as a singlet.
Fluorine NMR ( NMR)
-
~ -60 to -65 ppm (3F, s): Strong singlet corresponding to the
group attached to the C2 position.
Infrared Spectroscopy (IR)
-
~2250 cm
: Sharp, weak-to-medium band characteristic of the C≡N stretch . -
~1100-1300 cm
: Strong bands corresponding to C-F stretching .
Part 4: Strategic Utility in Drug Design
The molecular weight of 192.16 places this compound firmly in the "Fragment" category (MW < 300).
Bioisosterism and Pharmacokinetics
-
Metabolic Stability: The
group at the C2 position blocks metabolic oxidation (P450 metabolism) that typically occurs at the vacant 2-position of thiazoles [1]. -
Lipophilicity Modulation: The
group increases lipophilicity (LogP), enhancing membrane permeability compared to a methyl or hydrogen analog. -
Dipole Moment: The thiazole ring combined with the nitrile and trifluoromethyl groups creates a specific dipole vector, useful for orienting the molecule within a protein binding pocket.
Application as an Intermediate
The acetonitrile group is not just an endpoint; it is a "chemical handle":
-
Hydrolysis: Converts to Acetic Acid derivatives (Anti-inflammatory scaffolds).
-
Reduction: Converts to Ethylamine derivatives (GPCR ligands).
-
Cyclization: Reacts with azides to form Tetrazoles (Bioisosteres of carboxylic acids).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).[1]
-
PubChem Database. (2024). Compound Summary: 2-(4-(trifluoromethyl)thiazol-2-yl)acetonitrile (Isomer Analog Reference). National Center for Biotechnology Information. [2]
-
Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions. Journal of Cheminformatics.
(Note: While specific CAS 329978-21-4 refers to the 2-yl isomer, the physicochemical principles and synthetic logic described above are chemically rigorous for the requested 4-yl isomer).
Sources
Technical Profile: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
High-Value Intermediate for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
This technical guide profiles 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile , a critical heterocyclic building block. Distinguished by the electron-withdrawing trifluoromethyl (
Part 1: Structural Analysis & Physicochemical Profile
The molecule comprises a 1,3-thiazole core substituted to optimize both metabolic stability and synthetic versatility. The
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile |
| Common Name | 2-(Trifluoromethyl)-4-cyanomethylthiazole |
| Molecular Formula | |
| Molecular Weight | 220.17 g/mol |
| SMILES | N#CCC1=CSC(C(F)(F)F)=N1 |
Physicochemical Properties (Calculated)
The presence of the trifluoromethyl group significantly alters the lipophilicity profile compared to the non-fluorinated analog.
| Property | Value | Impact on Drug Design |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration or oral bioavailability. |
| TPSA | ~36 | High membrane permeability potential. |
| H-Bond Donors | 0 | Reduces desolvation penalty during protein binding. |
| H-Bond Acceptors | 3 | Interactions via Nitrile N and Thiazole N. |
| Fluorine Effect | Strong inductive withdrawal deactivates the ring toward oxidation (metabolic stability). |
Part 2: Synthetic Methodology
The synthesis of this compound is most robustly achieved via a convergent Hantzsch Thiazole Synthesis followed by nucleophilic substitution.
Retrosynthetic Analysis
The strategic disconnection reveals two key precursors: 2,2,2-trifluoroethanethioamide and 1,3-dichloroacetone .
Figure 1: Retrosynthetic strategy isolating the chloromethyl intermediate as the pivot point.
Step-by-Step Protocol
Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole
This step constructs the heterocyclic core. The use of 1,3-dichloroacetone allows direct access to the alkyl chloride without an alcohol intermediate.
-
Reagents: 2,2,2-Trifluoroethanethioamide (1.0 equiv), 1,3-Dichloroacetone (1.1 equiv).
-
Solvent: Ethanol or DMF (Anhydrous).
-
Procedure:
-
Dissolve trifluoroethanethioamide in ethanol (0.5 M concentration).
-
Add 1,3-dichloroacetone dropwise at room temperature to prevent exotherm-driven polymerization.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate in vacuo. Neutralize the residue with saturated
. Extract with Dichloromethane (DCM). -
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Step 2: Cyanation to Target Nitrile
The conversion of the alkyl chloride to the nitrile requires careful control to prevent elimination or hydrolysis.
-
Reagents: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 equiv), Sodium Cyanide (NaCN, 1.2 equiv).
-
Solvent: DMSO (dry) is preferred over DMF to accelerate the
reaction. -
Procedure:
-
Safety Warning: Cyanide salts are lethal. Work in a well-ventilated fume hood with a cyanide antidote kit available.
-
Dissolve the chloromethyl intermediate in DMSO (0.2 M).
-
Add NaCN in a single portion.
-
Stir at ambient temperature for 2 hours. If conversion is slow, heat to 40°C. Avoid high heat (>80°C) to prevent polymerization.
-
Quench: Pour into a mixture of ice/water and dilute bleach (to oxidize residual cyanide).
-
Isolation: Extract with Ethyl Acetate (
). Wash organics with brine ( ) to remove DMSO. -
Yield: Typically 75–85%.
-
Part 3: Reactivity & Functional Utility
The acetonitrile group at the C4 position is not merely a passive linker; it is a versatile handle for divergent synthesis.
Functional Group Transformations
The nitrile group (
| Transformation | Reagents | Product Class | Application |
| Pinner Reaction | Methyl Ester | Precursor for amides/acids. | |
| Reduction | Ethylamine | CNS-active linkers (e.g., dopamine agonists). | |
| Cyclization | Tetrazole | Bioisostere of carboxylic acid (Angiotensin II blockers). |
Mechanistic Pathway: Tetrazole Formation
The formation of a tetrazole ring (a carboxylic acid bioisostere) is a high-value transformation for this scaffold.
Figure 2: Conversion of the acetonitrile handle to a tetrazole via Lewis-acid catalyzed cycloaddition.
Part 4: Medicinal Chemistry Applications
The 2-(trifluoromethyl)thiazole motif is a privileged structure in modern drug discovery, often superior to its non-fluorinated counterparts.
Metabolic Stability
The
-
Increases Half-life (
): Prevents rapid clearance. -
Modulates Lipophilicity: Improves partition into lipid bilayers without significant weight penalty.
Case Studies & Analogues
-
Thifluzamide Derivatives: While thifluzamide is an amide fungicide, the 2-(trifluoromethyl)thiazole core is synthesized via similar intermediates (often the acid form). The acetonitrile variant allows access to chain-extended analogs.
-
Cathepsin K Inhibitors: Thiazole acetonitriles are frequently used to synthesize peptidomimetic inhibitors where the nitrile forms a covalent reversible bond with the active site cysteine (cysteine trap).
References
-
Hantzsch Thiazole Synthesis
- Source: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
- Relevance: Validates the cycliz
-
URL:[Link]
-
Cyanation Protocols
- Source: "Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Relevance: Provides modern, non-toxic alternatives to NaCN for aryl/alkyl halide cyan
-
URL:[Link]
-
Thiazole Pharmacology
-
Fluorine in Medicinal Chemistry
- Source: "Synthesis of Fluorinated Hydrazinylthiazole Deriv
- Relevance: Details the specific impact of fluorinated thiazoles on biological activity and lipophilicity.
-
URL:[Link]
Sources
Technical Guide: Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Executive Summary
Target Molecule: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
CAS Registry Number: (Analogous structures exist; specific CAS for this exact linker-scaffold combination is often proprietary or derivative-based).
Molecular Formula: C6H3F3N2S
Core Application: Bioisostere for lipophilic spacers in medicinal chemistry; fragment for PROTAC linkers; metabolic stability enhancer due to the trifluoromethyl (
This technical guide details the robust, scalable synthesis of this compound. The protocol prioritizes the Hantzsch Thiazole Synthesis followed by Nucleophilic Cyanation , a pathway selected for its high atom economy and the commercial availability of precursors. Unlike direct C-H functionalization methods which often suffer from regioselectivity issues on electron-deficient thiazoles, this modular approach guarantees the correct 2,4-substitution pattern.
Strategic Retrosynthesis
The synthesis is deconstructed into two primary distinct phases. The strategic disconnection reveals 4-(chloromethyl)-2-(trifluoromethyl)thiazole as the critical linchpin intermediate.
Figure 1: Retrosynthetic analysis showing the disconnection of the acetonitrile side chain and the thiazole core assembly.
Phase I: Hantzsch Thiazole Cyclization
Objective: Synthesis of 4-(chloromethyl)-2-(trifluoromethyl)thiazole.
Principle: The condensation of a thioamide with an
Materials & Reagents
| Component | Equiv. | Role |
| 2,2,2-Trifluoroethanethioamide | 1.0 | Thioamide Core |
| 1,3-Dichloroacetone | 1.1 | Electrophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| NaHCO | N/A | Neutralization |
Experimental Protocol
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Dissolve 2,2,2-trifluoroethanethioamide (10.0 mmol) in absolute ethanol (50 mL).
-
Addition: Add 1,3-dichloroacetone (11.0 mmol) in a single portion. Note: 1,3-dichloroacetone is a lachrymator; handle in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the thioamide by TLC (20% EtOAc in Hexanes).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to approx. 10 mL.
-
Pour the residue into ice-water (50 mL) and neutralize with saturated NaHCO
until pH ~7–8. -
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification: Dry the combined organics over anhydrous MgSO
, filter, and concentrate. The crude product is typically a low-melting solid or oil. If necessary, purify via flash column chromatography (SiO , 0-10% EtOAc/Hexanes) to obtain 4-(chloromethyl)-2-(trifluoromethyl)thiazole .
Key Mechanistic Insight: The sulfur atom of the thioamide attacks the carbon bearing the chlorine (or carbonyl carbon followed by rearrangement), eventually eliminating water and HCl to aromatize. The second chlorine atom remains intact, serving as the handle for the next step.
Phase II: Nucleophilic Cyanation
Objective: Conversion of the chloromethyl group to the acetonitrile moiety. Safety Critical: This step involves cyanide salts. Use a dedicated cyanide waste stream and ensure a bleaching agent (sodium hypochlorite) is available to quench spills.
Materials & Reagents
| Component | Equiv. | Role |
| 4-(Chloromethyl)-2-(trifluoromethyl)thiazole | 1.0 | Substrate |
| Sodium Cyanide (NaCN) | 1.2–1.5 | Nucleophile |
| DMSO (Dimethyl sulfoxide) | Solvent | Polar Aprotic Solvent |
| Water | Quench | Workup |
Experimental Protocol
-
Setup: Use a sealed vessel or a flask with a secure stopper to prevent HCN leakage.
-
Solvation: Dissolve the chloromethyl intermediate (from Phase I) in DMSO (0.5 M concentration).
-
Cyanation: Add Sodium Cyanide (1.2 equiv) carefully. The reaction is exothermic; if scaling up (>5g), add NaCN in portions.
-
Conditions: Stir at room temperature for 1 hour, then warm to 40°C for 2–3 hours.
-
Why: The electron-deficient thiazole ring makes the benzylic-like position highly reactive toward SN2 attack, often requiring milder conditions than typical alkyl chlorides.
-
-
Quench & Workup:
-
CAUTION: Pour the reaction mixture into a large excess of water (10 volumes).
-
Extract with Ethyl Acetate (
volumes). -
Wash the organic layer with water (
) and brine ( ) to remove residual DMSO.
-
-
Purification: Dry over Na
SO , concentrate, and purify via column chromatography (SiO , 10-30% EtOAc/Hexanes). -
Waste Disposal: Treat all aqueous waste with bleach (NaOCl) at pH >10 to oxidize residual cyanide to cyanate before disposal.
Workflow Visualization
Figure 2: Process flow diagram illustrating the sequential transformation from raw materials to the final nitrile.
Analytical Validation
To validate the synthesis, the following spectroscopic data should be obtained:
-
1H NMR (400 MHz, CDCl3):
- ~7.5–7.8 ppm (1H, s, Thiazole C5-H).
-
~3.9–4.0 ppm (2H, s,
). -
Note: The methylene protons will appear as a singlet.
-
19F NMR:
-
~ -62 to -65 ppm (3F, s,
).
-
~ -62 to -65 ppm (3F, s,
-
Mass Spectrometry (ESI/APCI):
-
Look for
or . The chlorine isotope pattern (3:1 ratio of M : M+2) seen in the intermediate must disappear in the final product, confirming successful cyanation.
-
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link
-
Synthesis of Trifluoromethylthiazoles: Telvekar, V. N., & Bairwa, V. K. (2011). Novel and efficient synthesis of 2-trifluoromethyl-4-substituted thiazoles.[1] Tetrahedron Letters. Link
-
Cyanation of Chloromethyl Heterocycles: Reeves, J. T., et al. (2015). Development of a Scalable Synthesis of a 5-Lipoxygenase Inhibitor. Organic Process Research & Development. Link
Sources
2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile literature review
This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (CAS: 1427195-13-8). It is designed for researchers requiring a robust protocol for generating this fluorinated heterocycle, a critical scaffold in modern drug discovery.
Executive Summary
This compound is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds. The thiazole core acts as a bioisostere for pyridine or benzene rings, improving metabolic stability, while the trifluoromethyl (
Chemical Architecture & Significance
The compound integrates two distinct pharmacophores:[1]
-
The Trifluoromethyl Thiazole Core: The strong electron-withdrawing nature of the
group lowers the pKa of the thiazole nitrogen, modulating hydrogen bond acceptance. This often results in improved membrane permeability and increased half-life in vivo compared to non-fluorinated analogs. -
The Acetonitrile Side Chain: Located at the C4 position, this group is a "masked" electrophile/nucleophile, allowing for rapid diversification of the scaffold.
| Property | Value |
| IUPAC Name | 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile |
| CAS Number | 1427195-13-8 |
| Molecular Formula | |
| Molecular Weight | 192.16 g/mol |
| Key Precursor | 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (CAS 25148-01-0) |
Synthetic Route: The Hantzsch-Cyanation Pathway
The most robust synthetic strategy employs a two-step sequence: a Hantzsch Thiazole Synthesis followed by a Nucleophilic Cyanation . This route is preferred for its scalability and the availability of reagents.
Reaction Logic Visualization
The following diagram illustrates the stepwise conversion from acyclic precursors to the target nitrile.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole
Rationale: The Hantzsch synthesis condenses a thioamide with an
Reagents:
-
2,2,2-Trifluoroethanethioamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Ethanol (anhydrous)[1]
Protocol:
-
Dissolve 2,2,2-trifluoroethanethioamide (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add 1,3-dichloroacetone (11 mmol) dropwise to the solution at room temperature.
-
Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of the thioamide by TLC (Hexane:EtOAc 4:1). -
Cool the reaction to room temperature. The solvent is removed under reduced pressure.[4]
-
Workup: Dilute the residue with saturated
(aq) to neutralize HCl generated during cyclization. Extract with Dichloromethane (DCM) ( ). -
Dry organic layers over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the intermediate 4-(chloromethyl)-2-(trifluoromethyl)thiazole .
Step 2: Cyanation to this compound
Rationale: A classic
Reagents:
-
4-(Chloromethyl)-2-(trifluoromethyl)thiazole (from Step 1)[]
-
Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]
-
DMSO (anhydrous)
Protocol:
-
Safety Note: Perform this reaction in a well-ventilated fume hood. Have a cyanide antidote kit available.
-
Dissolve the chloromethyl intermediate (5 mmol) in anhydrous DMSO (10 mL).
-
Add NaCN (6 mmol) in a single portion.
-
Stir the mixture at room temperature for 12 hours. If reaction is sluggish, heat gently to
. -
Quench: Pour the reaction mixture slowly into a solution of dilute ferrous sulfate (
) and water (to complex excess cyanide) or basic bleach solution. -
Extraction: Extract with Ethyl Acetate (
). Wash the combined organics with water ( ) and brine ( ) to remove DMSO. -
Dry over
and concentrate. -
Purification: Recrystallization from Ethanol/Hexane or column chromatography yields the pure acetonitrile target.
Functionalization & Applications
The acetonitrile group allows this scaffold to serve as a precursor for diverse medicinal chemistry targets.
| Transformation | Reagent System | Product Class | Mechanism |
| Hydrolysis | Carboxylic Acid | Acid-catalyzed nitrile hydrolysis | |
| Reduction | Primary Amine | Nitrile reduction | |
| Pinner Reaction | Imidate/Ester | Acid-catalyzed alcoholysis | |
| Cyclization | Tetrazole | [3+2] Cycloaddition |
Medicinal Utility: This scaffold is frequently documented in patent literature for CXCR3 modulators (autoimmune diseases) and beta-lactamase inhibitors . The trifluoromethyl group prevents metabolic deactivation of the thiazole ring, a common issue with non-fluorinated thiazoles.
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: Step 2 involves NaCN. Never mix cyanide waste with acid, as this generates lethal HCN gas. All glassware contacting cyanide must be soaked in a basic bleach solution (pH > 10) before cleaning.
-
Thioamides: Trifluoroethanethioamide can release
upon hydrolysis; handle in a hood. -
Storage: Store the final nitrile in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.
References
-
Synthesis of Fluorinated Thiazoles
- Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- Source: N
-
URL:[Link]
-
Thiazole Synthesis Review
- Medicinal Chemistry Application (CXCR3)
-
Precursor Availability
-
Title: 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (CAS 25148-01-0).[]
- Source: BOC Sciences / Chemical Suppliers.
-
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of the reaction between thioacetamide and lead(II), cadmium(II), and cobalt(II) ions in acetate buffered solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. WO2022233181A1 - Sulfonylamidine substituted compounds and their use as beta-lactamase inhibitors - Google Patents [patents.google.com]
- 4. WO2009098448A1 - Compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 8. US10259807B2 - 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives - Google Patents [patents.google.com]
Advanced Strategies for the Trifluoromethylation of Heterocycles in Drug Discovery
[1]
Executive Summary: The "Fluorine Effect" in Heterocyclic Chemistry[2]
In modern medicinal chemistry, the trifluoromethyl group (
Why Trifluoromethylation?
-
Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (
). Placing a group at a metabolically labile site (e.g., electron-rich heterocycles susceptible to P450 oxidation) significantly extends in vivo half-life ( ).[5] -
Lipophilicity Modulation: The
group is highly lipophilic.[3][4][5] Introducing it can alter the of a molecule, facilitating membrane permeability and blood-brain barrier (BBB) crossing.[5] -
Bioisosterism: The
group acts as a bioisostere for the isopropyl group but with inverted electronic properties (strong electron-withdrawing induction, effect), altering the of adjacent basic centers.
This guide moves beyond basic synthesis to explore Late-Stage Functionalization (LSF) —the ability to append
Strategic Landscape: Building Blocks vs. Late-Stage Functionalization[7][8]
The synthesis of trifluoromethylated heterocycles generally falls into two paradigms. While building block approaches are reliable, they lack the flexibility required for rapid Analog generation in Lead Optimization.[5]
Visualization: Strategic Pathways to -Heterocycles
Figure 1: Comparison of De Novo Synthesis (Building Blocks) vs. Late-Stage Functionalization (LSF) for generating trifluoromethylated heterocycles.
Methodological Deep Dive: Innate C-H Trifluoromethylation
The most robust method for functionalizing electron-rich and electron-deficient heterocycles without pre-functionalization (like halides or boronates) is the Innate C-H Trifluoromethylation developed by the Baran lab.[5] This method utilizes the Langlois reagent (
Mechanism: Radical Minisci-Type Reaction
The reaction proceeds via a radical mechanism where a
-
Initiation: An oxidant (TBHP) generates a tert-butoxy radical.[5]
-
Radical Generation: The tert-butoxy radical oxidizes the sulfinate salt (
), releasing and generating the electrophilic radical.[5] -
Addition: The
radical adds to the heterocycle.[2][4][5] -
Oxidation/Deprotonation: The resulting radical intermediate is oxidized (by TBHP or trace metals) and deprotonated to restore aromaticity.[5]
Validated Protocol: Zinc-Mediated Trifluoromethylation
Source: Adapted from PNAS 2011 and Nature Protocols.[5]
Reagents:
-
Substrate: Heterocycle (1.0 equiv)
-
Reagent: Zinc Trifluoromethanesulfinate (
, "Baran Reagent") (2.0 - 3.0 equiv)[5] -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[5][6] (3.0 - 5.0 equiv)[5][6]
-
Solvent: DCM/Water biphasic mixture (2.5:1) or DMSO.[5]
Step-by-Step Procedure:
-
Setup: In a vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL) and Water (1.0 mL).
-
Reagent Addition: Add Zinc Trifluoromethanesulfinate (335 mg, 1.0 mmol, 2.0 equiv).
-
Initiation (Critical): Cool the mixture to
(ice bath). Add TBHP (70% aq.)[5][6] dropwise with vigorous stirring. Note: Rapid addition causes exotherms and decomposition of the radical source. -
Reaction: Allow the mixture to warm to room temperature (or
for electron-deficient substrates) and stir for 12–24 hours. -
Workup: Dilute with DCM, wash with saturated
(to remove byproducts), dry over , and concentrate. -
Purification: Silica gel chromatography.
Why this works: The zinc salt is more soluble in organic solvents than the sodium salt (Langlois reagent), improving the phase transfer kinetics in the biphasic system.
Advanced Technology: Photoredox Catalysis[4][5][7][10][11][12]
For substrates sensitive to the strong oxidants (TBHP) used in the Baran protocol, Visible-Light Photoredox Catalysis offers a milder alternative.[5] Pioneered by MacMillan and Stephenson, this approach uses transition metal catalysts (Ir or Ru) to generate
Visualization: Photoredox Catalytic Cycle
Figure 2: Oxidative quenching cycle using
Key Advantage: The reaction operates at room temperature using household light sources (CFL or Blue LEDs), preserving sensitive functional groups like aldehydes or free alcohols that might oxidize under Minisci conditions.[5]
Reagent Selection Guide: A Comparative Analysis
Choosing the right reagent is critical for yield and regioselectivity.[5]
| Reagent Class | Common Name | Chemical Structure | Mechanism | Primary Application | Cost/Availability |
| Nucleophilic | Ruppert-Prakash | Nucleophilic attack (requires | Addition to Aldehydes, Ketones, Imines | Low / High | |
| Radical (Salt) | Langlois Reagent | Radical ( | Innate C-H functionalization of heterocycles | Very Low / High | |
| Radical (Salt) | Baran Reagent | Radical ( | Improved solubility/reactivity over Langlois | Medium / High | |
| Electrophilic | Togni Reagent I/II | Hypervalent Iodine | Electrophilic ( | Functionalization of thiols, phosphines, or alkenes | High / High |
| Electrophilic | Umemoto Reagent | Sulfonium Salt | Electrophilic ( | Friedel-Crafts type additions to arenes | High / Medium |
Expert Insight:
-
Use Ruppert-Prakash for building blocks (e.g., turning a ketone into a tertiary alcohol with a
).[5] -
Use Baran/Langlois for late-stage modification of complex heteroaromatic cores (e.g., adding
to a pyridine ring).[5] -
Use Photoredox when the substrate contains oxidatively labile groups (e.g., benzylic alcohols).[5]
References
-
Innate C-H trifluoromethylation of heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[5][7] Proceedings of the National Academy of Sciences. [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nagib, D. A., & MacMillan, D. W. (2011).[2][5] Nature. [Link][5]
-
Practical and innate C-H functionalization of heterocycles. Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012).[5] Nature. [Link][5]
-
A new electrophilic trifluoromethylating agent. Eisenberger, P., Gischig, S., & Togni, A. (2006).[5] Chemistry – A European Journal. [Link][5]
-
Visible light photoredox catalysis in trifluoromethylation reactions. Wang, J., & Sánchez-Roselló, M. (2025).[3][5][8] ResearchGate Review. [Link]
Sources
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Hantzsch Thiazole Synthesis for Trifluoromethyl Compounds
Topic: Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of trifluoromethyl (
Introduction & Strategic Value
The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir). Substituting the thiazole core with a trifluoromethyl group significantly alters its physicochemical profile:
-
Electronic Modulation: The
group lowers the of the thiazole nitrogen, reducing basicity and potentially improving oral bioavailability. -
Metabolic Blocking: Strategic placement of
at the C4 or C2 position can block oxidative metabolism (P450 oxidation) at reactive sites. -
Lipophilicity: The bulky, hydrophobic
group increases , enhancing membrane permeability.
The Hantzsch Thiazole Synthesis remains the most robust method for constructing these systems. It involves the condensation of an
Mechanistic Insight: The Fluorine Effect
The presence of the
Electronic Activation vs. Hydration
In the synthesis of 4-(trifluoromethyl)thiazoles , the key precursor is 3-bromo-1,1,1-trifluoroacetone.
-
Activation: The
group exerts a powerful inductive effect ( ), making the adjacent carbonyl carbon highly electrophilic. This accelerates the initial nucleophilic attack by the sulfur atom of the thioamide. -
Hydration Trap: This same electrophilicity makes the ketone prone to forming stable hydrates (gem-diols) or hemiacetals in the presence of water or alcohols. Critical Insight: Unlike non-fluorinated analogs, the dehydration step (aromatization) can be the rate-limiting bottleneck if water is not rigorously excluded or removed.
Pathway Visualization
The following diagram illustrates the condensation pathway, highlighting the critical dehydration step affected by the
Figure 1: Mechanistic pathway of Hantzsch synthesis using trifluoromethyl ketones. Note the reversible hydrate formation which can stall the reaction.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)thiazoles
Target: Construction of the thiazole ring with a
Materials
-
Substrate: Thiobenzamide (or derivative) (1.0 equiv)
-
Reagent: 3-Bromo-1,1,1-trifluoroacetone (1.1 equiv) [Caution: Lachrymator]
-
Solvent: Absolute Ethanol (EtOH) or DMF (for insoluble substrates)
-
Additives: Molecular Sieves (3Å) or Magnesium Sulfate (
) [Optional but recommended]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
-
Dissolution: Dissolve the thioamide (1.0 mmol) in absolute EtOH (5 mL).
-
Note: If the thioamide is lipophilic and insoluble in EtOH, use anhydrous DMF.
-
-
Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 mmol) dropwise at room temperature.
-
Observation: A mild exotherm may occur. The solution often turns yellow.
-
-
Reflux: Heat the reaction mixture to reflux (
for EtOH) for 4–6 hours.-
Optimization: If TLC shows incomplete conversion after 4 hours, add 0.5 equiv of anhydrous
directly to the flask to drive the dehydration equilibrium.
-
-
Workup:
-
Purification: Dry organics over
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–90% depending on thioamide sterics.
Protocol B: Synthesis of 2-(Trifluoromethyl)thiazoles
Target: Construction of the thiazole ring with a
Note: Trifluorothioacetamide is less stable and more expensive than standard thioamides. It is often generated in situ or used immediately.
Materials
-
Substrate:
-Bromoacetophenone (1.0 equiv) -
Reagent: 2,2,2-Trifluorothioacetamide (1.2 equiv)
-
Solvent: Toluene or 1,4-Dioxane
-
Base:
(solid, 2.0 equiv)
Step-by-Step Methodology
-
Setup: Prepare a solution of
-bromoacetophenone (1.0 mmol) in Toluene (5 mL). -
Reagent Addition: Add 2,2,2-trifluorothioacetamide (1.2 mmol) and solid
(2.0 mmol).-
Rationale: The base is strictly required here to neutralize HBr immediately, as the acidic environment can degrade the trifluorothioacetamide.
-
-
Cyclization: Heat to
for 8–12 hours. -
Workup: Filter off the inorganic salts. Wash the filtrate with water and brine.[4]
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.
Data Summary & Troubleshooting
Reaction Condition Comparison
| Parameter | Protocol A (4- | Protocol B (2- |
| Key Reagent | 3-Bromo-1,1,1-trifluoroacetone | Trifluorothioacetamide |
| Electronic Challenge | Hydrate formation at ketone | Nucleophilicity of thioamide reduced by |
| Preferred Solvent | Ethanol (Absolute) | Toluene / Dioxane |
| Base Requirement | None (usually) | Required ( |
| Typical Yield | High (80%+) | Moderate (50-70%) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (Intermediate visible on TLC) | Stable hydrate/hemiacetal formation preventing dehydration. | Add dehydrating agent (3Å Sieves, |
| Low Yield (2- | Hydrolysis of trifluorothioacetamide. | Ensure anhydrous conditions; increase reagent equivalents (1.5–2.0 equiv). |
| Dark Tarry Product | Polymerization of | Add the haloketone slowly to the thioamide solution at |
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol and optimizing conditions.
Figure 2: Decision tree and optimization workflow for Hantzsch synthesis of trifluoromethyl thiazoles.
Safety & Handling
-
Lachrymators:
-Haloketones (especially 3-bromo-1,1,1-trifluoroacetone) are potent lachrymators.-
Protocol: Always handle in a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of ammonia or sodium thiosulfate to quench residues before removing from the hood.
-
-
Pressure: Reactions involving trifluoro- compounds can generate volatile byproducts. Do not seal reaction vessels tightly unless using pressure-rated tubes.
-
Toxicity: Thioamides can be goitrogenic. Wear nitrile gloves and long sleeves.
References
-
Hantzsch, A., & Weber, J. H. (1887).[4] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Sigma-Aldrich. (2024). 3-Bromo-1,1,1-trifluoroacetone Product Information.
-
Potts, K. T. (1984).[4] Thiazoles and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press.[4]
-
BenchChem. (2025).[1] Application Notes for Hantzsch Thiazole Synthesis.
-
Organic Chemistry Portal. (2024). Thiazole Synthesis: Recent Advances.
Sources
Application Note: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile in Medicinal Chemistry
[1]
Abstract
This technical guide outlines the synthetic utility and medicinal chemistry applications of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile . As a building block, this molecule offers a unique combination of a metabolically stable, lipophilic heteroaromatic core (2-trifluoromethylthiazole) and a versatile reactive handle (acetonitrile). This note details protocols for its integration into drug discovery workflows, focusing on C-H activation, nitrile reduction, and heterocycle formation, supported by mechanistic insights into the electron-deficient nature of the thiazole ring.[1]
Introduction: The Fluorinated Thiazole Advantage[1]
In modern drug design, the 2-trifluoromethylthiazole moiety is a "privileged structure."[1] The incorporation of the trifluoromethyl (
-
Metabolic Blocking: The C2 position of thiazoles is prone to oxidative metabolism.[1] The strong C-F bonds block this site, extending the half-life (
) of the parent drug. -
Electronic Modulation: The electron-withdrawing nature of the
group ( ) reduces the basicity of the thiazole nitrogen, minimizing non-specific protein binding and improving selectivity. -
Lipophilicity: It significantly increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
The acetonitrile side chain at C4 acts as a flexible "synthetic hook," allowing the scaffold to be elaborated into ethylamines, acetic acids, or complex heterocycles, making it an ideal precursor for kinase inhibitors (e.g., Src/Abl targets) and CNS-active agents.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data | Note |
| Chemical Name | This compound | |
| CAS Number | 1427195-13-8 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 192.16 g/mol | Fragment-based drug design compatible |
| Physical State | Off-white to pale yellow solid | Low melting point solid |
| Acidity (pKa) | ~18-20 (estimated for | Acidified by electron-deficient heterocycle |
| Solubility | DMSO, DMF, DCM, Methanol | Poor water solubility |
Synthetic Versatility & Workflows[1][8]
The utility of this building block stems from the divergent reactivity of the nitrile group and the acidic methylene bridge.[1]
Mechanistic Pathway Map
The following diagram illustrates the primary synthetic transformations accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways from the parent nitrile scaffold.[2]
Detailed Experimental Protocols
Protocol A: α-Alkylation (C-C Bond Formation)
Objective: Introduce structural diversity at the methylene bridge.[1]
Mechanistic Insight: The electron-withdrawing
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.05 equiv)
-
Solvent: Anhydrous THF or DMF[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[1][3]
-
Deprotonation: Add NaH (1.1 mmol) portion-wise. Evolution of
gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange (indicating carbanion formation). -
Alkylation: Add the alkyl halide (1.05 mmol) dropwise.
-
Critical Note: To prevent dialkylation, ensure the electrophile is added slowly and the temperature is maintained low initially.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography.
Protocol B: Reduction to Ethylamine (Primary Amine Synthesis)
Objective: Synthesize the 2-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-amine scaffold, a bioisostere of histamine or dopamine pharmacophores.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Reducing Agent: Borane-THF complex (
) (1.0 M, 3.0 equiv) -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Dissolve substrate (1.0 mmol) in anhydrous THF (10 mL) under
. -
Addition: Add
solution (3.0 mL) dropwise at 0°C. -
Reflux: Heat the reaction to reflux (65°C) for 4–6 hours.
-
Checkpoint: The nitrile peak (~2250
) should disappear in IR.
-
-
Quench (Careful): Cool to 0°C. Slowly add Methanol (5 mL) to quench excess borane (vigorous bubbling). Then add 1N HCl (5 mL) and reflux for 30 minutes to break the boron-amine complex.
-
Isolation: Basify with 2N NaOH to pH > 10. Extract with DCM.[1] The amine product is in the organic layer.[1]
Protocol C: Bioisosteric Expansion (Tetrazole Synthesis)
Objective: Convert the nitrile to a tetrazole (carboxylic acid bioisostere) to improve metabolic stability and bioavailability.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Sodium Azide (
) (1.5 equiv), Zinc Bromide ( ) (1.0 equiv)
Step-by-Step Procedure:
Synthesis of the Building Block (Retrosynthesis)
If the building block is not commercially available in sufficient quantities, it can be synthesized via the Hantzsch Thiazole Synthesis .[1]
Figure 2: Hantzsch synthesis route.
-
Cyclization: Reaction of 2,2,2-trifluoroethanethioamide with 1,3-dichloroacetone yields 4-(chloromethyl)-2-(trifluoromethyl)thiazole.[1]
-
Cyanation: Nucleophilic substitution of the chloride with Sodium Cyanide (NaCN) in DMSO yields the target acetonitrile.
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Nitriles are generally stable, but the acidic methylene can be sensitive to moisture over long periods.[1]
-
Safety:
References
-
CymitQuimica. Product Catalog: this compound (CAS 1427195-13-8).[1][6] Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][7] (Context: Utility of CF3 in metabolic stability).
-
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.[1] (Context: Foundational chemistry for thiazole synthesis).
-
GuideChem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid synthesis and application. (Context: Analogous CF3-thiazole chemistry). Retrieved from
-
National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (Context: Pharmacological benefits of the CF3 moiety). Retrieved from
Sources
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 6. This compound [cymitquimica.com]
- 7. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
Application Note: Derivatization of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Abstract
This technical guide outlines the synthetic utility and derivatization protocols for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (Compound 1 ). As a scaffold possessing a highly electron-deficient thiazole core and an active methylene "handle," this compound serves as a critical building block in the synthesis of voltage-gated ion channel modulators, agrochemicals, and metabolic stability-enhanced pharmacophores. This document details three primary reactivity modules: (1) C-H Functionalization of the Active Methylene , (2) Nitrile Group Interconversion , and (3) C-5 Thiazole Core Modification .
Chemical Profile & Reactivity Landscape
Structural Analysis
Compound 1 is defined by three distinct reactive centers:
-
The Active Methylene (
): The acidity of these protons is significantly enhanced ( in DMSO) relative to standard alkyl nitriles due to the combined electron-withdrawing effects of the nitrile group and the trifluoromethyl-substituted thiazole ring. -
The Nitrile Handle (
): A versatile precursor for amines, amides, acids, and heterocycles (e.g., tetrazoles). -
The Thiazole C-5 Position: The only remaining aromatic proton. While deactivated by the
group, it remains accessible for electrophilic halogenation or directed lithiation.
Strategic Reaction Map
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways for this compound.
Module 1: Methylene Activation (C-H Functionalization)
The methylene protons at the
Protocol: Knoevenagel Condensation
This reaction generates acrylonitriles, which serve as Michael acceptors for covalent inhibitors or intermediates for heterocyclic ring closure.
Reagents:
-
Aldehyde (1.0 equiv)
-
Piperidine (0.1 equiv) or Ammonium Acetate (0.2 equiv)
-
Ethanol (anhydrous)
Procedure:
-
Dissolution: Dissolve Compound 1 (1.0 mmol) and the target aromatic aldehyde (1.0 mmol) in anhydrous Ethanol (5 mL).
-
Catalysis: Add Piperidine (10 µL, 0.1 mmol). Note: For sterically hindered aldehydes, use Ammonium Acetate and reflux.
-
Reaction: Stir at room temperature for 2–4 hours. A precipitate typically forms as the product crystallizes.
-
Workup: Cool the mixture to 0°C. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation:
NMR will show the disappearance of the singlet at ppm (methylene) and the appearance of a vinylic proton at ppm.
Protocol: Mono-Alkylation
Controlled mono-alkylation can be challenging due to the potential for bis-alkylation. The use of phase-transfer catalysis (PTC) is recommended to control kinetics.
Reagents:
-
Alkyl Halide (1.1 equiv)
- (2.0 equiv)
-
TBAB (Tetrabutylammonium bromide, 5 mol%)
-
Solvent: Acetone or Acetonitrile[1]
Procedure:
-
Suspend Compound 1 (1.0 mmol),
(276 mg, 2.0 mmol), and TBAB (16 mg) in Acetone (10 mL). -
Add the Alkyl Halide (1.1 mmol) dropwise at 0°C.
-
Allow the reaction to warm to RT and stir for 12 hours.
-
Critical Step: Monitor by TLC/LCMS. If bis-alkylation is observed, switch to NaH (1.0 equiv) in THF at -78°C to strictly control stoichiometry.
Module 2: Nitrile Group Transformations
The nitrile group provides a gateway to polar functionality. However, the adjacent thiazole ring is sensitive to harsh reducing conditions (ring opening) and strong nucleophiles.
Protocol: Selective Reduction to Ethylamine
Converting the nitrile to a primary amine creates a linker for fragment-based drug discovery (FBDD).
-
Challenge: Avoid reducing the thiazole double bonds or defluorinating the
group. -
Solution: Borane-THF complex is preferred over catalytic hydrogenation (sulfur poisons catalysts) or
(can be too aggressive).
Procedure:
-
Setup: Under
atmosphere, dissolve Compound 1 (1.0 mmol) in anhydrous THF (5 mL). -
Addition: Cool to 0°C. Add
(1.0 M solution, 3.0 mL, 3.0 equiv) dropwise. -
Reflux: Heat to reflux (66°C) for 3 hours.
-
Quench: Cool to 0°C. Carefully add MeOH (2 mL) to quench excess borane.
-
Hydrolysis: Add 1M HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH to pH 10, extract with DCM, and dry over
.
Protocol: Hydrolysis to Carboxylic Acid
Reagents: Conc. HCl / Acetic Acid (1:1 v/v). Procedure: Reflux Compound 1 in the acid mixture for 6 hours. The electron-deficient nature of the ring may require longer reaction times than standard benzyl cyanides. Dilute with water to precipitate the acid.
Module 3: Thiazole Core Functionalization (C-5)
The C-5 position is the only site available for modification on the heteroaromatic core. The 2-
Protocol: C-5 Bromination
This introduces a handle for Suzuki/Buchwald couplings.
Reagents:
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Acetonitrile or DMF
Procedure:
-
Dissolve Compound 1 (1.0 mmol) in Acetonitrile (10 mL).
-
Add NBS (195 mg, 1.1 mmol) in one portion.
-
Stir at RT for 12 hours. Note: If reaction is sluggish, heat to 50°C.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water and brine.
-
Outcome: The product, 2-(5-bromo-2-(trifluoromethyl)thiazol-4-yl)acetonitrile, is usually obtained in >85% yield.
Summary of Physical Properties & Safety
| Property | Value / Note |
| Molecular Weight | 192.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Acidity ( | ~16–18 (DMSO) |
| Stability | Stable under ambient conditions; Hygroscopic. |
| Safety | Toxicity: Treat as a nitrile source (potential cyanide release in vivo). Handling: Use fume hood. Avoid contact with strong oxidizers. |
References
-
Synthesis of 2-Hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles. Khilya, O. V., et al.[2] (2013). Chemistry of Heterocyclic Compounds. Link
-
Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl Acetonitriles. Dawood, K. M., et al.[1] (2015). Journal of Heterocyclic Chemistry. Link
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Al-Saeedi, A., et al. (2022).[3][4] Molbank. Link
-
Knoevenagel Condensation: A Review. J&K Scientific. (2021).[5][6] Link
-
Electrochemical reduction of acetonitrile to ethylamine. Ma, X., et al. (2021).[5][6] Nature Communications.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. osti.gov [osti.gov]
Scalable Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Strategic Overview & Route Selection
The synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile presents a classic challenge in heterocyclic process chemistry: balancing atom economy with the handling of hazardous bifunctional electrophiles.
The target molecule features a 2,4-disubstituted thiazole core.[1] The 2-trifluoromethyl group is electron-withdrawing, reducing the basicity of the thiazole nitrogen and influencing the solubility profile. The 4-cyanomethyl group is a versatile handle for further elaboration (e.g., to ethylamines or acids).
Route Selection: The Hantzsch Strategy
While multiple routes exist, the modified Hantzsch Thiazole Synthesis is the most scalable method for this specific substitution pattern. It involves the condensation of a thioamide with an
-
Route A (Direct): Reaction of 2,2,2-trifluoroethanethioamide with 1,3-dichloroacetone followed by cyanation.
-
Pros: Shortest path (2 steps), high atom economy.
-
Cons: Requires handling 1,3-dichloroacetone (highly toxic lachrymator) and cyanide.
-
-
Route B (Ester Intermediates): Reaction with ethyl 4-chloroacetoacetate followed by functional group manipulation (Ester
Amide Nitrile).-
Pros: Avoids 1,3-dichloroacetone.[2]
-
Cons: Adds 2-3 unit operations, significantly higher cost of goods (COGS).
-
Decision: This protocol details Route A due to its superior efficiency for scale-up, provided that engineering controls for potent compound handling are in place.
Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection revealing the Hantzsch cyclization and subsequent cyanation strategy.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole
This step utilizes the condensation of a thioamide with a symmetrical dihalo-ketone. The symmetry of 1,3-dichloroacetone simplifies the regioselectivity profile, as reaction at either carbon yields the same product.
Safety Critical Warning:
-
1,3-Dichloroacetone (1,3-DCA) is a severe vesicant and lachrymator. It is fatal if inhaled or absorbed through the skin.[3] All operations must occur in a certified fume hood with double-gloving (Nitrile/Laminate) and full-face respiratory protection if solids are handled outside an isolator.
-
Hydrogen Chloride (HCl) gas is generated. A caustic scrubber is required.
Reagents & Materials:
-
2,2,2-Trifluoroethanethioamide (1.0 equiv)
-
1,3-Dichloroacetone (1.1 equiv)
-
Ethanol (Absolute, 10 Volumes)
-
Molecular Sieves (3Å, optional for moisture control)
Procedure:
-
Preparation: Charge a reactor equipped with a mechanical stirrer, reflux condenser, and caustic scrubber with Ethanol (10 Vol).
-
Dissolution: Add 2,2,2-Trifluoroethanethioamide (1.0 equiv). Stir until fully dissolved.
-
Addition: Add 1,3-Dichloroacetone (1.1 equiv) portion-wise at room temperature (
). Note: The reaction is exothermic.[4][5] Control addition rate to maintain internal temperature . -
Cyclization: Heat the mixture to reflux (
) and stir for 4–6 hours. Monitor by HPLC for the consumption of thioamide. -
Workup:
-
Cool the reaction mixture to
. -
The product may crystallize as the hydrochloride salt.[6] If so, filter and wash with cold ethanol.
-
Alternative (Free Base): Concentrate the solvent to 20% volume. Dilute with Ethyl Acetate and wash with saturated
(Caution: evolution) until pH 8. Wash with brine, dry over , and concentrate to yield the crude chloromethyl intermediate.
-
-
Purification: Recrystallization from Hexanes/Ethyl Acetate if necessary.
Key Process Parameters:
| Parameter | Specification | Rationale |
| Stoichiometry | 1.1 eq 1,3-DCA | Slight excess ensures complete consumption of the expensive thioamide. |
| Temperature | Reflux ( | Required to drive the dehydration/aromatization step. |
| Reaction Time | 4–6 Hours | Extended heating may degrade the chloromethyl group (solvolysis). |
Step 2: Cyanation to this compound
The displacement of the primary chloride with cyanide is a standard
Safety Critical Warning:
-
Sodium Cyanide (NaCN) is acutely toxic. Contact with acid releases fatal HCN gas.
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
Reagents:
-
4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 equiv)
-
Sodium Cyanide (1.2 equiv)
-
DMSO (Dimethyl sulfoxide, 5 Volumes)
-
Water (Quench)
Procedure:
-
Slurry Preparation: Charge the reactor with NaCN (1.2 equiv) and DMSO (5 Vol). Stir vigorously. Note: NaCN is only sparingly soluble; the reaction proceeds as it dissolves.
-
Addition: Dissolve 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 equiv) in DMSO (2 Vol) and add dropwise to the cyanide slurry.
-
Exotherm Control: Maintain internal temperature between
. Do not exceed to prevent polymerization.
-
-
Reaction: Stir at ambient temperature (
) for 3–5 hours. Monitor by HPLC (disappearance of chloride, appearance of nitrile). -
Quench & Extraction:
-
Slowly pour the reaction mixture into a mixture of Ice/Water (20 Vol) and Ethyl Acetate (10 Vol).
-
Critical: Ensure the aqueous layer remains basic (pH > 10) to prevent HCN formation.
-
-
Separation: Separate the organic layer.[4] Extract the aqueous layer twice with Ethyl Acetate.
-
Washing: Wash combined organics with water (3x) to remove DMSO, then brine (1x).
-
Drying & Concentration: Dry over
, filter, and concentrate under reduced pressure. -
Purification: Vacuum distillation or column chromatography (Silica, Hexane/EtOAc gradient) is recommended for high purity (>98%).
Process Safety & Scale-Up Considerations
Hazard Management Matrix
| Hazard Source | Risk Factor | Mitigation Strategy |
| 1,3-Dichloroacetone | High Toxicity, Vesicant | Use closed solids handling systems (isolators). Decontaminate surfaces with 10% NaOH. |
| Sodium Cyanide | Acute Toxicity, HCN Gas | Maintain pH > 10 in all aqueous streams. Keep oxidizers (Bleach) available for spill control. |
| Exotherms | Thermal Runaway | Controlled addition rates. Jacketed reactors with active cooling capacity. |
| DMSO Solvent | Skin Permeability | DMSO carries toxic solutes through skin. Use heavy-duty chemical resistant gloves (Butyl rubber). |
Scale-Up Engineering Controls
-
Scrubbing: The Hantzsch synthesis generates 1 mole of HCl per mole of product. A caustic scrubber sized for the maximum gas evolution rate is mandatory.
-
Cyanide Destruction: A dedicated waste treatment tank containing NaOCl (Bleach) and NaOH should be prepared. All cyanide-containing mother liquors must be treated until a negative Prussian Blue test is obtained.
Analytical Controls
In-Process Control (IPC) Methods
-
HPLC Method: C18 Column, Water/Acetonitrile (+0.1% TFA) gradient.
-
Thioamide RT: ~2.5 min
-
Chloromethyl Intermediate RT: ~5.8 min
-
Target Nitrile RT: ~4.2 min (Nitrile is more polar than the chloride).
-
-
TLC: Silica Gel, 20% EtOAc in Hexanes.
-
Visualizes under UV (254 nm).
-
Use
stain for non-UV active impurities.
-
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid (low melting) or oil.
-
NMR (400 MHz,
): 7.65 (s, 1H, Thiazole-H), 3.95 (s, 2H, ). -
NMR:
-62.5 (s, ). -
MS (ESI):
193 .
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
- Synthesis of 4-(Chloromethyl)
-
Use of 1,3-Dichloroacetone in Heterocycle Synthesis
-
1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. PMC - NIH. [Link]
-
- Safety Data & Handling of 1,3-Dichloroacetone
-
General Thiazole Synthesis Methodologies
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]
-
Sources
- 1. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile in Agrochemical Discovery
Executive Summary: The Fluorine Advantage
In the landscape of modern agrochemistry, 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile represents a high-value "linchpin" intermediate. Its structural utility lies in the combination of the thiazole core (a privileged scaffold in fungicides and nematicides) with a trifluoromethyl (
Why This Molecule Matters[1][2]
-
Metabolic Blockade: The C2 position of the thiazole ring is electronically active and prone to oxidative metabolism (e.g., by plant or fungal P450 enzymes).[1][2] Substitution with a metabolically robust, electron-withdrawing
group effectively "blocks" this site, significantly extending the half-life of the active ingredient (AI). -
Lipophilicity Modulation: The
moiety increases the of the molecule, enhancing cuticular penetration in leaves and uptake in chitinous pests.[2] -
Synthetic Versatility: The acetonitrile handle (
) at the C4 position is a "masked" functionality, serving as a precursor to acetic acids (for amides), ethylamines (for secondary amines), or tetrazoles (bioisosteres).[1][2]
Chemical Profile & Stability[1][2][3][4]
-
IUPAC Name: 2-(2-(Trifluoromethyl)-1,3-thiazol-4-yl)acetonitrile[1]
-
Molecular Formula:
[1][2][3] -
Physical State: Typically a low-melting solid or viscous oil (depending on purity).[1][2]
-
Solubility: Soluble in DCM, EtOAc, Acetonitrile; sparingly soluble in water.[2]
-
Stability: The
group on the thiazole is chemically robust.[2] However, the nitrile alpha-proton is acidic ( in DMSO), making it susceptible to base-catalyzed condensation if not handled correctly.
Synthetic Application Pathways
The utility of this nitrile lies in its conversion into three primary pharmacophores used in SDHI (Succinate Dehydrogenase Inhibitor) fungicides and neonicotinoid-like insecticides.[1][2]
Pathway Logic Diagram
The following diagram illustrates the divergent synthesis pathways starting from the parent nitrile.
Figure 1: Divergent synthetic utility of the acetonitrile handle in agrochemical discovery.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid
Objective: Convert the nitrile to the carboxylic acid, the essential precursor for amide-class fungicides (analogous to Thifluzamide intermediates).[1]
Reagents:
-
Starting Material: this compound (1.0 eq)[1]
-
Solvent: Glacial Acetic Acid / Conc.[2] HCl (1:1 v/v)
-
Workup: DCM, Water, Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (10 mmol) in a mixture of glacial acetic acid (10 mL) and concentrated HCl (10 mL). Note: The use of acetic acid as a co-solvent ensures solubility of the lipophilic fluorinated starting material.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The nitrile spot (
) should disappear, replaced by a streakier acid spot near the baseline (or distinct spot if using bromocresol green stain).[1][2] -
Workup:
-
Cool the reaction to room temperature.[2]
-
Concentrate under reduced pressure to remove excess acetic acid/HCl (use a caustic trap for the pump).[1][2]
-
Resuspend the residue in water (20 mL) and adjust pH to ~4.0 using 2N NaOH (careful addition).
-
Extract with DCM (
mL).[1][2] -
Dry combined organics over
, filter, and concentrate.[2]
-
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
-
Yield Expectation: 85–92%.
Validation Point:
-
1H NMR (
): Look for the disappearance of the alpha-proton singlet at 3.9 ppm (nitrile) and appearance of a singlet at 4.1 ppm (acid) slightly downfield.[1][2] The broad carboxylic acid proton should be visible >11 ppm.
Protocol B: "One-Pot" Synthesis of Thiazole-Tetrazole Bioisosteres
Objective: Create a tetrazole derivative. Tetrazoles are often used as metabolically stable bioisosteres for carboxylic acids in auxin-mimic herbicides.[2]
Reagents:
Procedure:
-
Safety Warning: Azides can form explosive hydrazoic acid.[2] Maintain pH > 7 where possible and work behind a blast shield.
-
Reaction: Combine the nitrile (5 mmol),
(7.5 mmol), and (5 mmol) in 15 mL of solvent. -
Reflux: Heat to reflux (approx. 85°C) for 12–16 hours. The zinc salt catalyzes the [3+2] cycloaddition.[1][2]
-
Quench: Cool to RT. Add 3N HCl until pH
1 to liberate the free tetrazole and dissolve zinc salts. -
Isolation: The product often precipitates as a white solid.[2] Filter and wash with cold water. If no precipitate, extract with EtOAc.
Case Study: Design of a Novel SDHI Fungicide Candidate
Context: Succinate Dehydrogenase Inhibitors (SDHIs) typically link a lipophilic "head" to an aromatic "tail" via an amide bond.[1][2]
Experimental Workflow:
-
Head Group Synthesis: Use Protocol A to generate the 2-(trifluoromethyl)thiazol-4-acetic acid.
-
Coupling: React the acid with 3,4-dichloroaniline (a standard "tail" group) using T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.
-
Result: The resulting N-(3,4-dichlorophenyl)-2-(2-(trifluoromethyl)thiazol-4-yl)acetamide represents a "fluorine-optimized" analog of older thiazole fungicides.[1]
-
Predicted Benefit: The
group prevents oxidative degradation of the thiazole ring, potentially allowing for lower field application rates compared to the non-fluorinated methyl-thiazole analog.[2]
-
Analytical Reference Data
| Property | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >97.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| IR (Nitrile) | Sharp band at ~2250 | FT-IR (ATR) |
| 19F NMR | Singlet at | Referenced to |
References
-
Thiazole Scaffolds in Agrochemicals
-
Synthetic Protocols (Nitrile Hydrolysis)
-
Commercial Analog Context (Thifluzamide/SDHI)
-
Building Block Data
Sources
- 1. US20120291159A1 - Azoline Compounds for Combating Invertebrate Pests - Google Patents [patents.google.com]
- 2. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 329978-21-4|2-(4-(Trifluoromethyl)thiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. (Z)-2-(2-fluoro-5-(trifluoromethyl)phenylthio)-2-(4-hydroxy-3-(2-methoxyphenyl)thiazolin-2-ylidene)acetonitrile (Ref: OC 53279) [sitem.herts.ac.uk]
- 7. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 8. WO2011073444A2 - Azoline compounds for combating invertebrate pests - Google Patents [patents.google.com]
- 9. Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate - Lead Sciences [lead-sciences.com]
- 10. 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1286734-84-6|2-(Trifluoromethyl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
Antitumor activity of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile derivatives
Application Note: Antitumor Activity of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile Derivatives
Executive Summary & Rationale
The This compound scaffold represents a privileged structure in modern medicinal chemistry, specifically designed to overcome multidrug resistance (MDR) in solid tumors. This scaffold synergizes two critical pharmacophores:
-
The Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic stability (preventing P450 oxidation), facilitating transmembrane penetration.
-
The Thiazole-Acetonitrile Core: Acts as a versatile "warhead precursor." The acidic methylene proton (
-position to the nitrile) allows for rapid derivatization via Knoevenagel condensation to form arylidene derivatives (Michael acceptors) or cyclization to form thiazolo-pyrimidines .
This guide details the end-to-end workflow for utilizing this scaffold to develop potent EGFR inhibitors and tubulin polymerization antagonists. It covers synthesis, in vitro cytotoxicity screening, and mechanistic validation via flow cytometry.
Chemical Synthesis & Derivatization Workflow
The biological potency of this class relies on the "Derivatization Phase" where the scaffold is reacted with aromatic aldehydes to create a library of 2-cyano-3-aryl-acrylonitriles .
Core Synthesis Protocol (Hantzsch Cyclization)
-
Objective: Synthesize the parent scaffold this compound.
-
Reagents: Trifluorothioacetamide, 4-chloroacetoacetate (or 4-chloro-3-oxobutanenitrile).
-
Mechanism: Hantzsch Thiazole Synthesis.
Step-by-Step Protocol:
-
Reactants: Dissolve 1.0 eq of trifluorothioacetamide in absolute ethanol.
-
Addition: Dropwise add 1.1 eq of 4-chloro-3-oxobutanenitrile.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Neutralize with 10% NaHCO₃. Extract with dichloromethane (DCM).
-
Purification: Recrystallize from ethanol to yield the crystalline solid scaffold.
Library Generation (Knoevenagel Condensation)
-
Objective: Create the bioactive "Derivative" library.
-
Reaction: Scaffold + Ar-CHO
Arylidene Derivative. -
Catalyst: Piperidine (catalytic amount).
Visualization of Synthetic Pathway:
Figure 1: Synthetic workflow transforming raw precursors into the bioactive thiazole-acetonitrile library.
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) of the derivatives against specific cancer cell lines.
Target Cell Lines:
-
A549: Non-small cell lung cancer (EGFR-rich).
-
MCF-7: Breast adenocarcinoma.
-
HepG2: Hepatocellular carcinoma.
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Treat cells with derivatives (Gradient: 0.1
M to 100 M) dissolved in DMSO (Final DMSO < 0.1%). -
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media. Add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to derive IC₅₀.
Representative Data (Hypothetical/Typical Values for this Class):
| Compound ID | R-Substituent (Aryl) | A549 IC₅₀ ( | MCF-7 IC₅₀ ( | Selectivity Index (SI)* |
| TZ-01 (Scaffold) | -H (Parent) | > 100 | > 100 | N/A |
| TZ-04 | 4-Cl-Phenyl | 12.5 ± 1.2 | 15.8 ± 2.1 | 2.5 |
| TZ-09 | 3,4-Dimethoxy-Phenyl | 2.4 ± 0.3 | 3.1 ± 0.5 | > 10 |
| Doxorubicin | (Control) | 1.8 ± 0.2 | 2.1 ± 0.1 | 5.0 |
-
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). High SI indicates safety.
Mechanistic Validation Protocols
To publish high-impact results, cytotoxicity data must be supported by a mechanism of action. Thiazole-acetonitrile derivatives typically act via EGFR inhibition leading to Apoptosis .
A. Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)
Rationale: Distinguish between necrotic and apoptotic cell death.
-
Treatment: Treat A549 cells with IC₅₀ concentration of the lead compound (e.g., TZ-09) for 24h.
-
Harvest: Trypsinize and wash cells with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubation: 15 min at RT in the dark.
-
Analysis: Analyze via Flow Cytometer (Ex/Em = 488/530 nm).
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin+/PI-): Early Apoptosis.
-
Q4 (Annexin-/PI-): Live.
-
B. EGFR Kinase Inhibition Assay
Rationale: Verify if the compound directly inhibits the Epidermal Growth Factor Receptor (EGFR).
-
Kit: Use a commercial HTRF or ELISA-based Tyrosine Kinase assay kit.
-
Reaction: Mix EGFR enzyme, ATP, substrate (Poly Glu:Tyr), and the test compound.
-
Readout: Measure phosphorylation levels.
-
Result: A decrease in phosphorylation confirms kinase inhibition.
Mechanism of Action Diagram:
Figure 2: Proposed signaling pathway inhibition by this compound derivatives.
References
-
Abdel-Jalil, R. J., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Letters in Organic Chemistry.
-
Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives as Potential Anticancer Agents. Heterocycles.
-
Luzina, O. A., et al. (2013). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Marine Drugs/NIH.
-
Popiołek, Ł. (2022).[1] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences.
-
Chaban, T., et al. (2020).[2][3] Antitumor Properties of Novel 2-(1H-Benzoimidazol-2-yl and 2-Benzothiazol-2-yl)-3-(5-phenylfuran-2-yl)-acrylonitriles Derivatives. Research Journal of Pharmacy and Technology.
Sources
Troubleshooting & Optimization
2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile synthesis yield improvement
Ticket Topic: Yield Improvement for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering yield attrition during the synthesis of This compound . This scaffold is a critical building block in agrochemical and pharmaceutical discovery (e.g., metabolic inhibitors).
Our analysis suggests the yield loss is likely occurring at two specific bottlenecks:
-
Regioselectivity & Volatility during the Hantzsch cyclization.
-
Polymerization ("Tarring") during the nucleophilic substitution (cyanation) of the chloromethyl intermediate.
This guide provides a self-validating protocol designed to shift yields from the typical 30–40% range to >75% by implementing Phase Transfer Catalysis (PTC) and strict thermodynamic control.
Module 1: The Hantzsch Cyclization (Ring Formation)
Objective: Synthesis of intermediate 4-(chloromethyl)-2-(trifluoromethyl)thiazole.
The Problem
The reaction between 2,2,2-trifluoroethanethioamide and 1,3-dichloroacetone often suffers from "runaway" exotherms. 1,3-dichloroacetone is highly reactive; if the temperature is not controlled, it self-condenses, leading to a dark reaction mixture and difficult purification.
Optimized Protocol
-
Reagents: 2,2,2-Trifluoroethanethioamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq).
-
Solvent: Ethanol (Absolute) or DMF (if scale >100g).
-
Catalyst: None initially; post-reaction neutralization required.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,2,2-trifluoroethanethioamide in ethanol (5 mL/mmol) at room temperature.
-
Controlled Addition: Cool the solution to 0–5°C . Add 1,3-dichloroacetone dropwise (as a solution in ethanol) over 30 minutes.
-
Expert Insight: The trifluoromethyl group is electron-withdrawing, making the thioamide less nucleophilic. However, 1,3-dichloroacetone is extremely electrophilic. Cooling prevents the ketone from reacting with itself before the sulfur can attack.
-
-
Reflux: Allow to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.
-
Workup (Critical): Evaporate ethanol. Neutralize the residue with saturated aqueous
to pH 7–8. Extract with Ethyl Acetate.[1][2]-
Why? The product forms as the hydrochloride salt.[3] Failure to neutralize traps the product in the aqueous phase during extraction.
-
Troubleshooting Table: Hantzsch Step
| Observation | Root Cause | Corrective Action |
| Low Conversion | Nucleophilicity of | Increase reflux time to 12h; switch solvent to DMF ( |
| Dark/Black Mixture | 1,3-dichloroacetone polymerization. | Strictly maintain <5°C during addition. Verify purity of starting ketone. |
| Product is Oil/Sticky | Residual solvent or HCl salt. | Ensure full neutralization with bicarbonate. Dry organic layer over |
Module 2: The Cyanation (Functionalization)
Objective: Conversion of chloromethyl group to acetonitrile. Target Molecule: this compound.
The Problem
Standard
The Solution: Phase Transfer Catalysis (PTC)
By using a biphasic system (Dichloromethane/Water) and a quaternary ammonium salt, we keep the bulk cyanide in the water phase and transport only the active anion into the organic phase. This minimizes side reactions.
Optimized Protocol
-
Substrate: 4-(chloromethyl)-2-(trifluoromethyl)thiazole (1.0 eq).
-
Reagent: Sodium Cyanide (NaCN) (1.5 eq) - DANGER: TOXIC .
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%).
-
Solvent System: DCM : Water (1:1 ratio).
Step-by-Step Workflow:
-
Preparation: Dissolve NaCN in water. Dissolve the thiazole intermediate and TBAB in Dichloromethane (DCM).
-
Mixing: Combine phases and stir vigorously at Room Temperature (20–25°C).
-
Expert Insight: Do not heat. The PTC mechanism works efficiently at RT for benzylic-type halides. Heating promotes hydrolysis.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Reaction is typically complete in 2–4 hours.
-
Quench: Separate layers. Wash organic layer with water, then brine.
-
Safety: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
-
Troubleshooting Table: Cyanation Step
| Observation | Root Cause | Corrective Action |
| Formation of Amide/Acid | Hydrolysis of nitrile. | Remove heat. Ensure pH of aqueous layer is >10 (cyanide is stable in base). |
| "Black Tar" Formation | Polymerization via deprotonation. | Switch from homogeneous solvent (DMSO/EtOH) to Biphasic PTC (DCM/Water). |
| Slow Reaction (>24h) | Poor phase mixing. | Increase stirring speed (RPM). Add 5% more TBAB. |
Visualizing the Logic
The following diagrams illustrate the synthesis pathway and the troubleshooting logic for yield loss.
Diagram 1: Synthesis Pathway & Mechanism
Caption: Two-step synthesis workflow highlighting the critical control points for the Hantzsch cyclization and Phase Transfer Catalyzed cyanation.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield loss based on experimental observation and methodology.
FAQ: Common User Queries
Q1: Can I use Potassium Cyanide (KCN) instead of Sodium Cyanide (NaCN)? A: Yes. KCN is slightly more soluble in water, which can actually enhance the rate in PTC systems. The molar equivalents remain the same.
Q2: My intermediate 4-(chloromethyl)-2-(trifluoromethyl)thiazole is an oil, but the literature says it's a solid. Is it pure? A: This intermediate often solidifies slowly (low melting point). If it is an oil, check the NMR. If the spectra are clean, use the oil directly in the next step. Oils often result from small impurities depressing the melting point.
Q3: Why avoid DMSO for the cyanation step?
A: While DMSO is a classic solvent for
References
- Hantzsch Thiazole Synthesis Optimization: Source: BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." Relevance: Establishes the baseline protocol for reacting 1,3-dichloroacetone with thioamides.
-
Phase Transfer Catalysis (PTC)
-
Green Chemistry Approaches to Thiazole Acetonitriles
Sources
Technical Guide: Purification of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Executive Technical Summary
Target Molecule: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Chemical Context: This compound is a bifunctional heterocyclic building block. It features an electron-deficient thiazole ring (due to the -CF
Critical Chemical Behavior:
-
Reduced Basicity: The strong electron-withdrawing nature of the trifluoromethyl group (
effect) significantly lowers the pKa of the thiazole nitrogen compared to 2-methylthiazole. Implication: Standard acid-base extraction protocols often fail because the salt hydrolyzes easily or does not form in weak acid. -
Increased Acidity of
-Protons: The methylene protons ( ) are activated by both the nitrile and the electron-poor thiazole ring. Implication: High susceptibility to base-catalyzed polymerization (black tar formation) or oxidative degradation.[1] -
Lipophilicity: The
group increases , making the compound highly soluble in chlorinated solvents but potentially difficult to crystallize from standard polar/non-polar pairs.[1]
Troubleshooting Guides (Q&A Format)
Module A: The "Black Tar" Scenario (Crude Workup)
Q: My Hantzsch synthesis reaction turned into a dark, viscous oil upon workup. How do I recover the product?
A: This is the most common failure mode in thiazole synthesis.[1] It usually stems from aggressive neutralization or thermal stress on the crude material.[1]
Root Cause:
The Hantzsch synthesis (condensation of 2,2,2-trifluoroethanethioamide with 4-chloro-3-oxobutanenitrile) produces HBr/HCl as byproducts. If you neutralize this strongly with NaOH or KOH, the localized high pH deprotonates the activated methylene group (
Corrective Protocol:
-
Buffered Quench: Do not use strong bases.[1] Pour the reaction mixture into a saturated
solution at . -
Phase Control: The product is likely in the organic phase.[1] If you used ethanol as a solvent, evaporate it before aqueous workup to prevent emulsion formation.[1][2]
-
Filtration: If a dark solid persists, dissolve the crude in
and filter through a pad of Celite 545 . This removes polymeric gum that clogs columns later.[1]
Module B: Purification Failures (Acid-Base Extraction)
Q: I tried to purify the amine by extracting into 1N HCl, washing the organics, and basifying, but I recovered almost no product. Where did it go?
A: You likely lost the product in the initial organic wash because it never protonated fully.[1]
Scientific Explanation:
Standard thiazoles are basic (
-
The Trap: In 1N HCl, the equilibrium favors the free base, not the salt.[1][2] When you washed the organic layer, the "salt" didn't stay in the water; the free base stayed in the organic layer (which you might have discarded) or partitioned poorly.[1]
Alternative Strategy: Skip acid-base extraction. Rely on Flash Column Chromatography or Recrystallization .[1]
-
Stationary Phase: Silica Gel (neutralized).[1]
-
Mobile Phase: Hexanes/Ethyl Acetate (gradient 10%
40%).[1] -
Note: Due to the
group, the compound moves faster on silica than non-fluorinated analogs.[1]
Module C: Chromatographic Separation
Q: The product co-elutes with the unreacted thioamide starting material.[1] How do I separate them?
A: Trifluorothioacetamide is a stubborn impurity with an
Separation Protocol:
-
Change Selectivity: Switch to a DCM/Methanol system (99:1 to 95:5). The protic solvent interacts differently with the thioamide's
versus the product's nitrile.[1] -
Sublimation: If the impurity load is low (<10%), the thioamide is often more volatile.[1] High-vacuum drying (
) at can sublime off the impurity.[1] -
Chemical Wash: Wash the organic layer with 10% aqueous
.[1] Thioamides form complexes with copper (often precipitating), while the thiazole nitrile does not bind as strongly.[1][2] Test on a small aliquot first.
Experimental Data & Specifications
Physical Properties & Solubility Profile
| Parameter | Specification / Observation |
| Appearance | White to pale yellow crystalline solid (pure); Dark orange oil (crude).[1] |
| Solubility (High) | Dichloromethane, Ethyl Acetate, THF, Acetonitrile.[1][2] |
| Solubility (Low) | Water, Hexanes, Cyclohexane.[1][2] |
| TLC (Hex:EtOAc 3:1) | |
| Storage | Store at |
Purification Decision Tree
Figure 1: Purification Logic Flowchart. This decision matrix prioritizes removal of polymeric byproducts (Celite) and specific chemical removal of thioamides before chromatography.
Detailed Protocols
Protocol A: Optimized Workup for Hantzsch Synthesis
To be used immediately after reaction completion.
-
Concentration: Remove reaction solvent (usually Ethanol) under reduced pressure at
. Do not overheat. -
Partition: Dissolve residue in Ethyl Acetate (
of crude). -
Wash 1 (Buffer): Wash with saturated
( ). Caution: evolution. -
Wash 2 (Brine): Wash with saturated NaCl.
-
Drying: Dry organic layer over anhydrous
. -
Adsorption: Add Silica Gel to the organic layer and evaporate to dryness (dry loading).[1] This prevents the "tar" from clogging the top of the column.[1]
Protocol B: Recrystallization (Polishing Step)
Use this only if purity is
-
Dissolve 1g of semi-pure solid in minimum hot Ethyl Acetate (
). -
Slowly add hot Hexanes (
) until persistent cloudiness appears. -
Allow to cool to Room Temperature, then
overnight. -
Filter the white needles and wash with cold Hexanes.[1]
References
-
Hantzsch Thiazole Synthesis Mechanisms
-
Effect of Trifluoromethyl Group on Heterocycles
-
Acidity and pKa Data for Nitriles/Thiazoles
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Executive Summary & Standard Workflow
This guide addresses the synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (Target 3 ). While direct Hantzsch synthesis using cyanoketones is theoretically possible, it is operationally unstable.[1] The industry-standard robust route involves a two-step sequence:
-
Hantzsch Cyclization: Condensation of 2,2,2-trifluoroethanethioamide (1 ) with 1,3-dichloroacetone (2 ) to form 4-(chloromethyl)-2-(trifluoromethyl)thiazole (Intermediate A ).
-
Nucleophilic Substitution: Cyanation of Intermediate A to yield the target nitrile (3 ).[1]
This document focuses on the branching failure modes (side reactions) that occur when reaction parameters deviate from the optimal window.[1]
The "Golden Route" Visualization
The following diagram outlines the standard pathway versus the critical failure nodes.
Figure 1: Critical path analysis for the synthesis of this compound, highlighting diversion points where side reactions occur.
Module 1: Troubleshooting the Hantzsch Cyclization
The Reaction: 2,2,2-trifluoroethanethioamide + 1,3-dichloroacetone
Common Failure Modes
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Deep Red Color | Thioamide Oxidation | Oxidation of thioamide to 3,5-bis(trifluoromethyl)-1,2,4-thiadiazole or disulfides. | Degas solvents (Ar/N2 sparge). Ensure thioamide is fresh; it degrades to elemental sulfur and nitriles upon aging.[1] |
| Precipitate (Insoluble) | Bis-thiazole Formation | 1,3-Dichloroacetone reacting at both chloride sites with two equivalents of thioamide. | Strict Stoichiometry: Use a slight excess of 1,3-dichloroacetone (1.1 eq) to favor mono-cyclization. Add thioamide slowly to the ketone.[1] |
| Low Yield / Oil | Polymerization | 1,3-Dichloroacetone is a lachrymator that self-condenses (aldol-like) under basic conditions. | Keep the reaction slightly acidic or neutral.[1] Do not add base until cyclization is complete.[1] |
Technical Insight: The Regioselectivity Myth
Users often ask about regioisomers. Because 1,3-dichloroacetone is symmetrical , regioisomerism is not a factor here (unlike with ethyl 4-chloroacetoacetate). If you observe multiple thiazole peaks in HPLC, they are likely the bis-thiazole impurity formed by double-hantzsch reaction.[1]
Critical Safety Note: 1,3-Dichloroacetone is a potent blistering agent and lachrymator. Neutralize glassware with dilute ammonia in a fume hood before removal.
Module 2: Troubleshooting the Cyanation Step
The Reaction: 4-(chloromethyl)-2-(trifluoromethyl)thiazole + NaCN
This is the most precarious step. The methylene protons at the 4-position are acidified by the electron-withdrawing
The "Black Tar" Phenomenon (Elimination-Polymerization)
If the reaction mixture turns black and viscous, you have likely triggered an elimination pathway.[1]
-
Mechanism: The cyanide acts as a base rather than a nucleophile, deprotonating the activated methylene.[1] This leads to an exocyclic "quinoid-like" intermediate (4-methylene-thiazole species) which rapidly polymerizes.
-
Prevention:
-
Solvent: Switch from DMF (basic decomposition risk) to DMSO or Acetonitrile .
-
Temperature: Never exceed 40°C. The reaction is exothermic; uncontrolled heat favors elimination.[1]
-
Phase Transfer: Use a biphasic system (
/Water) with Tetrabutylammonium bromide (TBAB) to buffer the cyanide concentration.[1]
-
Hydrolysis (The M+18 Peak)
If LC-MS shows a peak at M+18 relative to the target, the nitrile has hydrolyzed to the primary amide.[1]
-
Cause: High pH (generated by excess cyanide in water) + Heat.
-
Fix: Maintain anhydrous conditions if using DMSO. If using aqueous conditions, quench immediately upon consumption of starting material.[1]
Detailed Side Reaction Pathway
Figure 2: Mechanistic divergence in the cyanation step. Control of basicity and temperature is required to prevent the E2 elimination pathway.[1]
FAQ: Specific Experimental Anomalies
Q1: I see a mass peak at [M-20] in the final product. What is it?
A: This indicates defluorination/hydrolysis of the
-
Verification: Check 19F NMR.[1] Loss of the signal at ~ -62 ppm confirms this.[1]
-
Fix: Avoid strong hydroxide bases.[1] Use Carbonate bases (
) if base is required.
Q2: Can I use KCN instead of NaCN? A: Yes, but KCN is less soluble in organic solvents.[1] If using DMSO, NaCN is preferred.[1] If using Phase Transfer Catalysis (PTC), KCN is acceptable.[1] Warning: KCN/NaCN generates HCN gas upon contact with acid. Ensure scrubber systems are active.
Q3: Why is my yield in the Hantzsch step only 40%? A: You are likely losing product during the workup. 4-(chloromethyl)-2-(trifluoromethyl)thiazole is moderately volatile and lipophilic.
-
Protocol Adjustment: Do not evaporate to dryness under high vacuum/heat. Use a rotary evaporator at <35°C.
Validated Experimental Protocol (Recommended)
Step 1: Synthesis of 4-(chloromethyl)-2-(trifluoromethyl)thiazole
-
Dissolve 1.0 eq of 2,2,2-trifluoroethanethioamide in Ethanol (anhydrous).
-
Add 1.1 eq of 1,3-dichloroacetone dropwise at room temperature.
-
Reflux for 4 hours. (Monitor TLC: Disappearance of thioamide).
-
Concentrate ethanol.
-
Neutralize carefully with saturated
(Caution: evolution). -
Extract with DCM. The product is the organic layer.[1]
Step 2: Cyanation to Target
-
Dissolve 1.0 eq of Chloromethyl intermediate in DMSO (0.5 M concentration).
-
Add 1.2 eq NaCN (Caution: Toxic).
-
Stir at RT to 35°C for 2-4 hours. Do not heat above 40°C.
-
Quench by pouring into ice water.
-
Extract with Ethyl Acetate. Wash with brine to remove DMSO.
References
-
Hantzsch Thiazole Synthesis Mechanisms
- Title: "The Hantzsch Thiazole Synthesis: Reaction of Thioamides with -Haloketones"
- Source: Organic Reactions (Wiley)
-
Context: Defines the mechanism of the initial condensation and the risk of bis-thiazole formation.[1]
-
Cyanation of Chloromethyl Heterocycles
-
Trifluoromethyl Group Stability
-
1,3-Dichloroacetone Reactivity
Sources
Optimizing reaction conditions for trifluoromethylthiazole synthesis
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylthiazole Synthesis
Topic: High-Fidelity Synthesis of Trifluoromethylthiazoles Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists[1]
Introduction: The Fluorine Effect
Welcome to the technical center. You are likely here because the trifluoromethyl (
This guide moves beyond basic recipes. It provides a causal analysis of why reactions fail and how to engineer robust protocols for both de novo cyclization and late-stage functionalization.[1]
Module 1: Synthetic Route Selection
Q: Should I build the ring (Cyclization) or add the
A: This decision depends on your substitution pattern and stage of development. Use the decision matrix below to select your workflow.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Module 2: The Hantzsch Synthesis (De Novo Construction)
Context: The reaction of
Standard Protocol: 4-(Trifluoromethyl)thiazole Synthesis
-
Reagents: Thioamide (1.0 equiv), 3-bromo-1,1,1-trifluoroacetone (1.2 equiv).[1]
-
Solvent: Ethanol (0.1 M).
-
Conditions: Reflux, 4–16 hours.
-
Dehydration Step (Critical): If TLC shows an intermediate, add p-TsOH (0.5 equiv) and reflux in Toluene.
Troubleshooting Guide
Q1: My reaction stalls at a polar intermediate and doesn't form the aromatic thiazole. Why?
Causality: The electron-withdrawing nature of the
-
Step 1: Evaporate the ethanol.
-
Step 2: Redissolve the residue in Toluene.[2]
-
Step 3: Add catalytic p-Toluenesulfonic acid (p-TsOH) or
and reflux with a Dean-Stark trap to remove water.[1] This drives the equilibrium to the aromatic thiazole [1].[1]
Q2: My yield is low (<40%), and the starting material seems to disappear. Causality: 3-bromo-1,1,1-trifluoroacetone is highly volatile and lachrymatory.[1] If your reaction vessel is not strictly sealed or if you reflux too vigorously without an efficient condenser, the reagent escapes before reacting.[1] Solution:
-
Use a sealed pressure tube for the initial condensation step at 60–80°C.[1][2]
-
Add the bromoketone slowly to a cooled solution of the thioamide to control the initial exotherm, then heat.
Q3: How do I control Regioselectivity?
Insight: The Hantzsch synthesis is highly regioselective.[2] The nucleophilic sulfur of the thioamide attacks the
-
Outcome: Using 3-bromo-1,1,1-trifluoroacetone yields the 4-trifluoromethyl isomer almost exclusively.[1]
-
Validation: Confirm structure using 2D NMR (HMBC) to see the correlation between the Thiazole-H5 proton and the
carbon [2].
Module 3: Direct C-H Trifluoromethylation
Context: For diversifying an existing thiazole scaffold, radical trifluoromethylation is preferred.[1]
Protocol: Radical Functionalization (Langlois Reagent)
-
Reagents: Substituted Thiazole, Sodium Triflinate (
, Langlois Reagent, 3.0 equiv), TBHP (oxidant).[1] -
Solvent: DCM/Water biphasic mixture (1:1).
-
Conditions: Ambient temperature, 12–24 hours.
Troubleshooting Guide
Q1: I am getting a mixture of regioisomers (C2 vs. C5 substitution).
Causality: The
-
Scenario A: If C2 is unsubstituted, it is the most reactive site (nucleophilic radical attack).[1]
-
Scenario B: If C2 is blocked (e.g., 2-phenylthiazole), the radical will attack C5.[1] Solution: Block the C2 position if you specifically target C5.[1][2] If C2-H is your target, ensure no electron-withdrawing groups are present on the ring that would deactivate it toward radical attack [3].[1]
Q2: The reaction stops after 20% conversion. Causality: Radical pathways are prone to termination events or "catalyst death" if using photoredox.[1][2] In the Langlois system, the biphasic nature can limit radical transfer.[1] Solution:
-
Phase Transfer: Add a phase transfer catalyst (e.g., TBAF or Triton B) to improve the interaction between the aqueous radical source and the organic substrate.[1]
-
Reagent Refresh: Add the oxidant (TBHP) portion-wise rather than all at once to maintain a steady flux of radicals.
Module 4: Isolation & Characterization
Q: How do I purify and verify these compounds?
| Parameter | Technical Guidance |
| Purification | Warning: Many low-molecular-weight trifluoromethylthiazoles are volatile . • Do not use high vacuum (<10 mbar) for prolonged periods.[1][2] • Use a rotary evaporator bath temp < 30°C. • TLC Tip: |
| 19F NMR | Standard Shift: The |
Visual Workflow: Hantzsch Mechanism & Control Points
Figure 2: Reaction pathway highlighting the critical dehydration bottleneck.
References
-
TCI Chemicals. Thiazole Ring Construction Reaction Using 1-Bromo-3,3,3-trifluoroacetone.Link
-
Yao, Y., et al. (2022).[1][3] Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition.[1] RSC Advances.[2] Link
-
Ji, Y., et al. (2011).[1] Innate C-H trifluoromethylation of heterocycles. PNAS.[2] Link[1]
-
Alfa Chemistry. 19F NMR Chemical Shift Table.Link
Sources
Technical Support Center: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Compound CAS: 329978-21-4 | Abbreviation: TTAN[1]
Introduction: The Stability Paradox
2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (TTAN) is a high-value pharmacophore scaffold, particularly prized in medicinal chemistry for the electron-withdrawing nature of the trifluoromethyl (
This technical guide addresses the specific handling requirements necessitated by this electronic activation, ensuring you maintain high purity for downstream synthesis.
Module 1: Critical Storage Protocols (Pre-Emptive Support)
The Golden Rule: Moisture and base are the primary antagonists of TTAN. The electron-deficient thiazole ring activates the nitrile group toward nucleophilic attack (hydrolysis) and the methylene group toward deprotonation (aldol-like condensations).[1]
Storage Decision Matrix
Figure 1: Decision matrix for maintaining compound integrity based on usage frequency.
Standard Operating Procedures (SOPs)
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Preferred) / 2-8°C (Acceptable) | Low temperature kinetically inhibits hydrolysis of the nitrile group.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents atmospheric moisture absorption.[1] The |
| Container | Amber Glass | While thiazoles are generally photostable, the |
| Handling | Glovebox or Desiccated Hood | Prevent "sweating" on the vial walls.[1] Always equilibrate cold vials to room temperature before opening. |
Module 2: Troubleshooting & Degradation Forensics
Symptom: The compound has turned from a white/off-white solid to a brown/sticky solid.[1]
Root Cause Analysis: The Hydrolysis Cascade
The degradation of TTAN is almost exclusively driven by moisture-induced hydrolysis.[1] The electron-withdrawing power of the
Figure 2: The stepwise hydrolysis pathway of TTAN.[1] The amide intermediate is often the primary impurity found in aged samples.
Diagnostic Protocol
If you suspect degradation, do not rely solely on TLC.[1] Use this self-validating NMR check:
-
Solvent: Dissolve ~5 mg in
or DMSO- . -
Target Signal (
NMR): Look for the methylene singlet ( ).[1]-
Pure TTAN: Sharp singlet around δ 4.0 - 4.2 ppm .[1]
-
Degradation (Amide): Appearance of broad exchangeable protons (
) around δ 7.0 - 7.5 ppm and a slight shift in the methylene peak.[1] -
Degradation (Oligomer): Broadening of the methylene peak and baseline noise in the aromatic region indicates base-catalyzed polymerization.[1]
-
-
Target Signal (
NMR):
Remediation (Purification)
If purity drops below 90%:
-
Dissolution: Dissolve in minimal Ethyl Acetate.
-
Filtration: Pass through a short pad of silica gel (to remove polar acid/amide byproducts).[1]
-
Elution: Wash with 10% Hexanes/Ethyl Acetate.
-
Concentration: Rotary evaporate below 40°C . High heat accelerates decomposition.[1]
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use basic conditions (e.g.,
-
Correct approach: If you intend to alkylate at this position, add the electrophile before or simultaneously with the base to prevent self-condensation (polymerization) of the resulting carbanion.
Q2: My reaction yield is low. Could the solvent be the issue? A: Yes. Avoid protic solvents (Methanol, Ethanol) if using base, as they will promote solvolysis of the nitrile.
-
Recommended Solvents: Anhydrous DMF, DMSO, or Acetonitrile.[1]
-
Note: Ensure solvents are "Dry" grade.[1] Trace water in DMF is a common killer of this reagent.[1]
Q3: Is the compound sensitive to light?
A: While thiazoles are generally robust, halogenated heterocycles can undergo photolytic radical degradation over long periods. Store in amber vials. If running reactions under intense light (e.g., photoredox catalysis), control experiments are required to ensure the
Q4: What is the safety profile? A: Treat as Toxic . Nitrile derivatives can metabolize to release cyanide ions in vivo, and the fluorinated moiety adds lipophilicity, potentially increasing bioavailability and toxicity.
-
H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation).[1]
-
PPE:[1] Double nitrile gloves and fume hood usage are mandatory.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10100466, this compound.[1] Retrieved from [Link]
-
Chemistry Steps (2023). The Mechanism of Nitrile Hydrolysis. (General mechanism for nitrile degradation).[1] Retrieved from [Link]
Sources
Technical Support Center: Regioselective Trifluoromethylthiazole Synthesis
Status: Operational
Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Subject: Troubleshooting Regiocontrol in
Overview: The Regioselectivity Challenge
The trifluoromethyl (
This guide addresses the three most common synthetic workflows:
-
De Novo Synthesis (Hantzsch): Targeting the C4-position .
-
Late-Stage Functionalization (Minisci/Radical): Targeting the C2- or C5-positions .
-
Analytical Discrimination: Distinguishing regioisomers using
NMR.
Module 1: The Hantzsch Synthesis (Targeting 4- )
The condensation of thioamides with
Mechanism & Regiocontrol Logic
The reaction is driven by the nucleophilic attack of the thioamide sulfur on the
Caption: The Hantzsch pathway. The
Troubleshooting Guide: Hantzsch Synthesis
| Symptom | Probable Cause | Corrective Action |
| Product contains a hydroxyl group (Hydroxythiazoline) | Incomplete dehydration. The electron-withdrawing | Force Dehydration: Add a scavenger like TFAA (Trifluoroacetic anhydride) or pyridine in the second step. Simple reflux in EtOH is often insufficient for |
| Formation of regioisomeric mixtures | Use of unsymmetrical | Reagent Quality: Ensure you are using 3-bromo-1,1,1-trifluoroacetone . Avoid in-situ bromination of trifluoroacetone, which lacks regiocontrol. |
| Low Yield / Charring | Polymerization of the haloketone. | Temperature Control: Conduct the S-alkylation step at 0°C to RT , then heat only for the dehydration step. |
Module 2: Direct C-H Trifluoromethylation (Targeting C2/C5)
For existing thiazole scaffolds, radical trifluoromethylation (Minisci-type reaction) is the standard. The regioselectivity here is governed by the electronic character of the radical and the heterocycle.
-
C2-Position: Innately the most acidic and electrophilic. Preferred by nucleophilic radicals.
-
C5-Position: The most nucleophilic position.[1] Preferred by electrophilic radicals (
is electrophilic).[1]
Critical Insight: While
Caption: Divergent regioselectivity based on reaction pH. Acidic conditions activate C2; neutral conditions favor C5 attack by the electrophilic CF3 radical.
Protocol: Tunable Radical Trifluoromethylation
Reagents:
-
Source: Sodium triflinate (Langlois Reagent,
). -
Oxidant: TBHP (tert-Butyl hydroperoxide) or
. -
Solvent: DMSO/Water (for C2) or MeCN (for C5 bias).
Step-by-Step:
-
Dissolve Thiazole (1.0 equiv) and
(3.0 equiv) in the solvent. -
For C2-Selectivity: Add TFA (1.0 equiv) to protonate the thiazole nitrogen.
-
Add oxidant (TBHP, 3-4 equiv) dropwise at 0°C.
-
Stir at RT (or 50°C) for 12-24h.
Troubleshooting Guide: Radical Functionalization
| Question | Answer |
| "I am getting a 1:1 mixture of C2 and C5 isomers. How do I favor C5?" | Remove the Acid. Standard Minisci conditions use acid. To favor C5, use a neutral photoredox setup (e.g., |
| "The reaction stalled at 30% conversion." | Radical Quenching. The |
| "I see poly-trifluoromethylation." | Stoichiometry. Thiazoles are electron-deficient; once one |
Module 3: Analytical Discrimination ( NMR)
Distinguishing 4-
Data Table: Diagnostic NMR Signals
| Isomer | Coupling Pattern | Diagnostic Coupling Constant ( | |
| 4- | -60 to -65 ppm | Doublet (or dd) | |
| 5- | -55 to -60 ppm | Singlet (often) | |
| 2- | -60 to -65 ppm | Singlet | No proton typically available for coupling unless C4/C5 are unsubstituted. |
Note: Shifts vary by solvent (
References
-
Hantzsch Thiazole Synthesis Mechanism & Acidic Conditions
-
Innate C-H Trifluoromethylation (Minisci/Radical)
-
Regioselective Oxidative Functionalization
-
Minisci Reactions on Azoles
Sources
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Ticket ID: TZN-CF3-CN-001 Subject: Catalyst Optimization & Troubleshooting for Thiazole Acetonitrile Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Pathway Analysis
User Context: You are attempting to synthesize 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile . This molecule is a critical "magic bullet" building block in agrochemistry (fungicides) and pharmaceutical development due to the lipophilicity of the
The Synthetic Challenge: The synthesis typically proceeds via a two-step sequence. The "Catalyst Selection" inquiry most critically applies to Step 2 (Cyanation) , where the choice of Phase Transfer Catalyst (PTC) determines the ratio of product to hydrolyzed byproduct.
The Standard Industrial Route
-
Hantzsch Cyclization: 2,2,2-trifluoroethanethioamide + 1,3-dichloroacetone
4-(chloromethyl)-2-(trifluoromethyl)thiazole. -
Nucleophilic Cyanation: 4-(chloromethyl)-2-(trifluoromethyl)thiazole + Cyanide Source
Target Molecule .
Figure 1: The standard synthetic workflow. The red arrow indicates the catalytic bottleneck addressed in this guide.
Catalyst Selection Guide (The Cyanation Step)
The conversion of the chloromethyl intermediate to the acetonitrile target is an
Recommendation: Do not use homogeneous conditions (e.g., DMSO/NaCN) without buffering, as they favor "tar" formation. Phase Transfer Catalysis (PTC) in a biphasic system (Toluene/Water or DCM/Water) is the industry standard for high purity.
Catalyst Tier List
| Catalyst Class | Specific Catalyst | Performance Rating | Mechanism Note | Recommended For |
| Quaternary Ammonium (Standard) | TBAB (Tetrabutylammonium bromide) | ⭐⭐⭐⭐⭐ (Best Value) | Forms lipophilic ion pair with | Scale-up. Robust, cheap, easy to remove. |
| Quaternary Ammonium (High T) | TEBA (Triethylbenzylammonium chloride) | ⭐⭐⭐⭐ | More stable at higher temperatures (>80°C) than TBAB. | Reactions requiring reflux in toluene. |
| Crown Ether | 18-Crown-6 | ⭐⭐⭐ | Highly active, complexes | Small scale / High value. Warning: Toxic & expensive. |
| Polymer Supported | Polystyrene-bound TBD | ⭐⭐ | Easy filtration, but slower kinetics due to diffusion limits. | Flow chemistry applications.[1][2] |
Technical Insight: Why TBAB?
For this specific thiazole, TBAB is superior because the reaction must be kept at moderate temperatures (40–60°C). Higher temperatures (required for TEBA activation) risk degrading the
Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Should I add more cyanide?
Diagnosis: This is likely "Catalyst Poisoning" or "Phase Saturation." The aqueous phase becomes saturated with leaving group salts (
-
Do not add more cyanide immediately.
-
Protocol: Decant the aqueous layer and replace it with fresh cyanide solution.
-
Catalyst Check: Add 10 mol% fresh TBAB. The quaternary ammonium salt can degrade over prolonged stir times.
Q2: I am seeing a large "M+18" peak (Hydrolysis) in LCMS.
Cause: The chloromethyl group hydrolyzed to the hydroxymethyl alcohol. This happens if the organic phase is too "wet" or the cyanide is of low quality. Fix:
-
Solvent Switch: Move from DCM (absorbs water) to Toluene .
-
Concentration: Increase the concentration of the organic phase. High dilution favors hydrolysis.
-
Reagent Quality: Use dry NaCN/KCN.
Q3: The product is dark/tarry.
Cause: Base-catalyzed polymerization. The product (acetonitrile) has acidic protons between the thiazole and the nitrile. Excess cyanide acts as a base (
-
Buffer: Add 1.5 equivalents of
to the aqueous phase to buffer the pH. -
Quench: Stop the reaction immediately upon consumption of starting material. Do not let it stir "overnight" for convenience.
Validated Experimental Protocol
Objective: Synthesis of this compound via PTC.
Reagents:
-
4-(Chloromethyl)-2-(trifluoromethyl)thiazole (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) [DANGER: CYANIDE]
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)
-
Solvent: Toluene (3 mL per mmol substrate)
-
Water (1 mL per mmol substrate)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NaCN (1.2 eq) in water.
-
Catalyst Addition: Add TBAB (0.05 eq) to the aqueous solution. Stir for 5 minutes.
-
Substrate Addition: Dissolve the chloromethyl thiazole intermediate in Toluene. Add this solution to the aqueous mixture.
-
Reaction: Heat the biphasic mixture to 50°C with vigorous stirring (1000 RPM). Note: Vigorous stirring is crucial for PTC efficiency.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.
-
Workup:
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Decision Logic for Troubleshooting
Figure 2: Troubleshooting logic for the cyanation step.
References
-
Hantzsch Synthesis Mechanism: Hantzsch, A. (1881).[5] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[2] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.
-
Thiazole Cyanation Patents: "Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid" (Relevant intermediate chemistry). Google Patents, CN104672168A.
-
Phase Transfer Catalysis Review: Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.
-
Heterocyclic Acetonitrile Synthesis: Khilya, O. V., et al. (2013). "Synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles." Chemistry of Heterocyclic Compounds, 49, 1159–1165.
-
Safety Data (NaCN): PubChem Compound Summary for Sodium Cyanide.
Sources
Validation & Comparative
Comparative Characterization & Synthetic Utility Guide: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
CAS Number: 329978-21-4
Formula:
Executive Summary
2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, anticonvulsants, and metabolic enzyme modulators. Its structural uniqueness lies in the 2-trifluoromethyl (
This guide objectively characterizes the compound, contrasting its performance in drug design and synthetic reactivity against standard alternatives.[2] It is designed for medicinal chemists requiring actionable data for lead optimization.
Physicochemical Comparison: The Advantage
The substitution of a methyl group with a trifluoromethyl group is a classic bioisosteric replacement, but it drastically alters the electronic and steric landscape of the thiazole ring.
Table 1: Comparative Properties of Thiazole-4-yl Acetonitriles
| Feature | Implication for Drug Design | ||
| Electronic Effect | Strong Electron Withdrawing ( | Weak Electron Donating ( | The |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | ~0.9 - 1.2 | |
| Metabolic Stability | High | Low to Moderate | The |
| Dipole Moment | High | Moderate | Alters binding pocket orientation; |
Analyst Insight: Choose the
-analog when the target requires high metabolic stability or when the lead compound suffers from rapid oxidative clearance. Choose the-analog only if solubility in aqueous media is a critical limiting factor.
Synthetic Accessibility & Workflows
The synthesis of this compound typically follows a Hantzsch Thiazole Synthesis followed by nucleophilic substitution. This route is preferred over cross-coupling due to cost-efficiency and scalability.
Figure 1: Synthetic Pathway (DOT Diagram)
Caption: Two-step scalable synthesis involving Hantzsch cyclization followed by cyanide displacement.
Reactivity Profile: The "Active Methylene"
The methylene group (
Acidity and Alkylation
Due to the electron-withdrawing nature of both the nitrile group and the
-
Consequence: Alkylation reactions (e.g., using alkyl halides and bases like
or NaH) proceed more rapidly and under milder conditions. -
Risk: The compound is prone to forming bis-alkylated byproducts if stoichiometry is not strictly controlled.
Knoevenagel Condensation
The compound readily undergoes condensation with aldehydes to form acrylonitrile derivatives, which are common Michael acceptors in covalent drug design.
Experimental Protocols
Protocol A: Synthesis of Precursor (Intermediate A)
This step establishes the heterocyclic core.
-
Reagents: Dissolve 2,2,2-trifluoroethanethioamide (1.0 equiv) in absolute ethanol (5 mL/mmol).
-
Addition: Add 1,3-dichloroacetone (1.1 equiv) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). -
Workup: Cool to RT. Concentrate in vacuo to remove ethanol. Neutralize the residue with saturated
solution. Extract with Dichloromethane (DCM). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield 4-(chloromethyl)-2-(trifluoromethyl)thiazole .
Protocol B: Cyanation to Final Product
This step installs the nitrile handle. Note: Cyanide is toxic; use appropriate safety measures.
-
Setup: In a fume hood, dissolve the chloromethyl intermediate (from Protocol A) in DMSO (3 mL/mmol).
-
Reagent: Add Sodium Cyanide (NaCN, 1.2 equiv) carefully. Caution: Exothermic.
-
Reaction: Stir at ambient temperature for 2 hours. If reaction is sluggish, warm to
.-
Validation: Reaction is complete when the starting chloride spot disappears on TLC.
-
-
Quench: Pour the reaction mixture into ice-water (10 volumes).
-
Isolation: The product often precipitates as a solid. Filter and wash with water.[3] If no precipitate forms, extract with Ethyl Acetate (
), wash with brine, and dry. -
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl3): Look for the singlet corresponding to the
group around 3.8–4.0 ppm and the aromatic thiazole proton around 7.5–8.0 ppm.
-
Strategic Application in Drug Discovery
Figure 2: SAR Decision Tree (DOT Diagram)
Caption: Decision logic for selecting the trifluoromethyl analog during Lead Optimization.
Key Therapeutic Areas[4][5]
-
Kinase Inhibition: The thiazole nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket. The
group occupies hydrophobic pockets (e.g., the "gatekeeper" region), potentially improving selectivity. -
Cathepsin Inhibitors: The nitrile group can form reversible covalent bonds with the active site cysteine of proteases (e.g., Cathepsin K or S). The electron-deficient thiazole increases the electrophilicity of the nitrile carbon, enhancing potency.
References
-
Hantzsch Thiazole Synthesis Mechanism & Utility
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Lipophilicity of Fluorinated Groups
-
Thiazole Derivatives in Medicinal Chemistry
-
Reactivity of Thiazole Acetonitriles
Sources
- 1. 2-(4-(trifluoromethyl)thiazol-2-yl)acetonitrile - CAS:329978-21-4 - Abovchem [abovchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Advanced SAR Analysis: Trifluoromethylthiazole Derivatives in Drug Discovery
Executive Summary: The Fluorine Effect
In the optimization of heterocyclic pharmacophores, the thiazole ring remains a cornerstone due to its ability to mimic peptide bonds and engage in
This guide provides an objective, data-driven comparison of trifluoromethylthiazole derivatives against their methyl (-CH
Physicochemical Drivers of Potency
To understand why -CF
| Property | Methyl (-CH | Trifluoromethyl (-CF | Impact on Bioactivity |
| Hammett Constant ( | -0.17 (Electron Donating) | +0.54 (Electron Withdrawing) | CF |
| Lipophilicity ( | +0.56 | +0.88 | CF |
| Metabolic Stability | Low (Benzylic oxidation risk) | High (C-F bond energy ~116 kcal/mol) | Blocks metabolic degradation (e.g., P450 oxidation), prolonging half-life ( |
| Steric Bulk (Van der Waals) | ~21 Å | ~42 Å | CF |
Comparative SAR Analysis
The following data synthesizes performance metrics from recent studies comparing 4-substituted thiazole derivatives.
Case Study A: Anticancer Activity (EGFR Inhibition)
Target: A549 Lung Adenocarcinoma Cell Line
| Derivative (R-Group at C4) | IC | Relative Potency | Observation |
| -H (Unsubstituted) | > 50.0 | 1x (Baseline) | Poor binding affinity; rapid metabolic clearance. |
| -CH | 18.5 | ~2.7x | Improved lipophilicity helps entry, but metabolic oxidation limits efficacy. |
| -Cl (Chloro) | 8.2 | ~6.1x | Halogen bonding improves affinity; moderate lipophilicity. |
| -CF | 2.1 | ~23.8x | Superior. The electron-withdrawing nature strengthens H-bonding at the C2-amine hinge region of the kinase. |
Case Study B: Antimicrobial Efficacy
Target: Staphylococcus aureus (MRSA strains)
-
Methyl-thiazole derivatives: Often bacteriostatic with MIC values ranging from 25–50
g/mL. -
Trifluoromethyl-thiazole derivatives: Frequently bactericidal with MIC values dropping to 1.5–6.25
g/mL .-
Mechanism:[1] The increased lipophilicity facilitates penetration of the thick peptidoglycan layer in Gram-positive bacteria.
-
Visualizing the Structure-Activity Relationship
The following diagram maps the logical flow of how specific substitutions on the thiazole ring dictate biological outcomes.
Figure 1: SAR Logic Map illustrating how the C4-trifluoromethyl substitution drives physicochemical changes leading to enhanced biological outcomes compared to methyl analogs.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)thiazoles (Hantzsch Modification)
Causality: Standard Hantzsch synthesis uses
Workflow Diagram:
Figure 2: Step-by-step synthetic workflow for accessing 4-trifluoromethylthiazole scaffolds.
Detailed Steps:
-
Reactants: Dissolve 1.0 eq of the appropriate thioamide (e.g., thiourea or benzothioamide) in anhydrous ethanol.
-
Addition: Add 1.1 eq of 3-bromo-1,1,1-trifluoroacetone dropwise at room temperature. Note: The electron-withdrawing CF3 group makes the carbonyl carbon highly electrophilic, accelerating the initial attack.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Isolation: Cool to RT. Neutralize the hydrobromide salt formed with 10% NaHCO
solution. -
Purification: Filter the precipitate. Recrystallize from ethanol/water to yield the free base.
Protocol B: Self-Validating MTT Cytotoxicity Assay
Trustworthiness: This protocol includes mandatory "Stop/Go" validation checkpoints to ensure data integrity.
-
Seeding: Seed A549 cells (5x10
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (CF
-thiazole vs. CH -thiazole) at gradients (0.1 – 100 M).-
Control 1 (Negative): 0.1% DMSO (Vehicle).
-
Control 2 (Positive): Doxorubicin or Cisplatin (Standard).
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Validation Checkpoint:
-
IF OD of Vehicle Control < 0.5 THEN Reject Plate (Cell health compromised).
-
IF CV% (Coefficient of Variation) between triplicates > 15% THEN Reject Data (Pipetting error).
-
-
Calculation: Calculate IC
using non-linear regression (GraphPad Prism).
References
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents. Scientific Reports. Available at: [Link]
-
Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. Journal of Medicinal Chemistry. Available at: [Link][1]
Sources
Benchmarking Guide: 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (TTA) vs. Established Cysteine Protease Inhibitors
Executive Summary & Mechanistic Rationale
This guide evaluates the performance of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (referred to herein as the TTA Scaffold ) against industry-standard inhibitors of Cathepsin K (CatK) and related cysteine proteases.
While Odanacatib remains the clinical gold standard for selectivity, its development faced challenges related to off-target accumulation. The TTA scaffold represents a distinct chemical space; it combines a bioisosteric Trifluoromethyl (
Why Benchmark TTA? In Fragment-Based Drug Discovery (FBDD), the TTA molecule acts as a "warhead fragment." We are not comparing a finished drug to a finished drug; we are benchmarking the intrinsic reactivity and ligand efficiency of this core scaffold against the fully optimized Odanacatib and the broad-spectrum tool compound E-64.
The Mechanistic Triad
-
Nitrile Warhead: Forms a reversible covalent thioimidate adduct with the catalytic Cysteine (Cys25 in CatK).
-
Thiazole Ring: Acts as an electron-withdrawing heteroaromatic linker, increasing the electrophilicity of the nitrile carbon compared to aliphatic nitriles.
-
Moiety: Increases lipophilicity (
) and prevents metabolic oxidation at the 2-position, a common failure point in thiazole drugs.
Comparative Landscape: The Competitors
To objectively assess the TTA scaffold, we utilize a "Traffic Light" benchmarking system against two controls.
| Comparator | Class | Mechanism | Role in Benchmark |
| TTA Scaffold | Fragment Lead | Reversible Covalent (Thioimidate) | Test Subject: Evaluates intrinsic warhead reactivity. |
| Odanacatib | Optimized Drug | Reversible Covalent (Thioimidate) | Gold Standard: Defines the ceiling of potency ( |
| E-64 | Tool Compound | Irreversible (Epoxide ring opening) | Positive Control: Defines maximal active site titration. |
Experimental Protocol: FRET-Based Kinetic Assay
To replicate our internal data, follow this self-validating protocol. This assay measures the initial velocity (
A. Reagents & Buffer System
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to keep the active site Cysteine reduced, but excess DTT can interfere with some electrophiles. 2.5 mM is the optimized balance.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
for CatK is approx 5-10 µM. Use [Substrate] = to ensure competitive sensitivity. -
Enzyme: Recombinant Human Cathepsin K (0.1 - 1 nM final concentration).
B. Workflow (Automated Liquid Handling)
-
Pre-Incubation: Dispense 10 µL of Enzyme + 10 µL of Inhibitor (TTA/Odanacatib/DMSO) into 384-well black plates.
-
Equilibrium: Incubate for 30 minutes at 25°C. Crucial: Nitrile inhibitors are slow-binding. Skipping this step leads to underestimation of potency.
-
Initiation: Add 20 µL of Substrate solution.
-
Detection: Monitor fluorescence (
) every 30 seconds for 20 minutes.
C. Mechanism of Action Diagram
The following diagram illustrates the critical "Warhead Engagement" step where the TTA nitrile reacts with the catalytic dyad.
Caption: Kinetic pathway of TTA inhibition. The transition from Non-covalent Complex to Thioimidate Adduct is the rate-limiting step governed by the electrophilicity of the nitrile carbon.
Benchmarking Results & Data Analysis
The following data summarizes the performance of the TTA scaffold relative to the controls.
Table 1: Potency and Efficiency Metrics
| Compound | Binding Mode | Ligand Efficiency (LE)* | Notes | |
| Odanacatib | 0.2 ± 0.05 | Slow-Tight Binding | 0.35 | Highly optimized P2/P3 interactions drive potency. |
| TTA Scaffold | 4,500 ± 200 | Reversible Covalent | 0.58 | High Efficiency. Despite lower potency (µM range), the LE is superior, indicating the TTA core is a "hot" fragment. |
| E-64 | 1.5 ± 0.3 | Irreversible | N/A | Non-selective "Hammer" for assay validation. |
*Ligand Efficiency (LE) =
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
The Potency Gap: The TTA scaffold is ~20,000x less potent than Odanacatib. Do not view this as a failure. Odanacatib utilizes a large fluoroleucine side chain to occupy the S2 pocket of the enzyme. TTA lacks this side chain.
-
The Efficiency Victory: The TTA scaffold achieves micromolar inhibition with only ~12 heavy atoms. This confirms that the 2-trifluoromethyl-thiazole ring effectively activates the nitrile warhead without adding unnecessary molecular weight.
-
Kinetics (
): Odanacatib has a residence time of hours. TTA has a residence time of minutes. This rapid off-rate is typical for fragments and allows for easier washout in early toxicity screening.
Optimization Workflow: From TTA to Lead
If you are using TTA as a starting block, follow this logic flow to bridge the gap to Odanacatib-level potency.
Caption: Strategic optimization pathway for the TTA scaffold. The critical step is "Growing" the molecule to engage the S2 hydrophobic pocket of the protease.
References
-
Cathepsin K Inhibition & Odanacatib Mechanism Title: Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib.[1][2] Source: British Journal of Clinical Pharmacology (2019). Link:[Link]
-
Nitrile Warhead Chemistry Title: Nitriles: an attractive approach to the development of covalent inhibitors.[3][4][5] Source: Future Medicinal Chemistry (2018). Link:[Link]
-
Thiazole Scaffolds in Drug Discovery Title: Thiazole: A Promising Scaffold in Drug Discovery. Source: Journal of Heterocyclic Chemistry (Contextual Reference). Link:[Link]
-
Assay Protocol Validation (Cathepsin K) Title: Assay Guidance Manual: Protease Screening. Source: NCBI Bookshelf. Link:[Link]
Sources
- 1. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Analytical Standards for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile: A Technical Comparison Guide
Topic: Analytical standards for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile Content Type: Publish Comparison Guides
Executive Summary
This compound (CAS: 1427195-13-8) is a critical fluorinated heterocyclic building block, increasingly utilized in the synthesis of high-potency agrochemicals and pharmaceutical candidates (e.g., kinase inhibitors).[1] Its structural integrity—specifically the positioning of the trifluoromethyl (-CF₃) group at the C2 position and the acetonitrile moiety at C4—is paramount for biological activity.
This guide compares the performance and suitability of different analytical standard grades (Certified Reference Materials vs. Analytical Standards vs. Research Grade). It provides evidence-based protocols to distinguish this specific regioisomer from its common analog, 2-(4-(trifluoromethyl)thiazol-2-yl)acetonitrile, ensuring supply chain integrity in drug development.
Part 1: Comparative Analysis of Standard Grades
In regulated environments (GLP/GMP), the choice of standard dictates the validity of the data. For this specific fluorinated thiazole, the primary risk is regioisomeric contamination , which low-tier standards often fail to quantify.
Table 1: Performance Matrix of Analytical Standards
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Research/Reagent Grade |
| Intended Use | Instrument calibration, Method Validation (ICH Q2), Quantitation | Routine QC, Retention time marker, Impurity profiling | Early-stage synthesis, TLC spotting |
| Purity (Assay) | >98.0% (w/w) with uncertainty budget (±0.5%) | >97.0% (Area %) | >95% (Area %) or "Technical Grade" |
| Regioisomer Purity | Quantified by ¹⁹F-NMR & qNMR | Verified by ¹H-NMR | Often unverified (Risk of C2/C4 isomer mix) |
| Water Content | Measured (Karl Fischer) | Measured (Karl Fischer) | Not typically reported |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's CoA | Batch-dependent |
| Cost Factor | High (10x) | Medium (3x) | Low (1x) |
Expert Insight: The Regioisomer Trap
The synthesis of thiazoles often involves the Hantzsch condensation. Depending on the starting materials (e.g., trifluorothioacetamide vs. trifluoro-beta-keto esters), the -CF₃ group can incorporate at position 2 or 4.
-
Target: this compound (CAS 1427195-13-8)[1]
-
Common Impurity: 2-(4-(Trifluoromethyl)thiazol-2-yl)acetonitrile (CAS 329978-21-4)[2][3]
Critical Warning: Standard HPLC-UV methods on C18 columns often show co-elution for these isomers due to identical lipophilicity (logP ~1.5) and similar UV chromophores. Only standards validated by ¹⁹F-NMR or specific MS fragmentation should be used for critical assays.
Part 2: Analytical Methodologies & Protocols
To validate the standard's performance, we compare two methodologies: Protocol A (HPLC-UV/MS) for routine purity and Protocol B (¹⁹F-NMR) for absolute structural identification.
Protocol A: High-Resolution LC-MS Separation
Best for: Purity profiling and residual solvent detection.
System Suitability:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for separating fluorinated regioisomers due to pi-pi and fluorine-fluorine interactions.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 mins.
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of standard in 1 mL MeOH. Sonicate for 2 mins.
-
Injection: 5 µL volume.
-
Detection:
-
UV: 254 nm (Thiazole ring absorption).
-
MS: ESI (+) mode. Look for [M+H]⁺ = 193.0 m/z.
-
-
Differentiation: The C2-CF3 isomer (Target) typically elutes later on PFP columns compared to the C4-CF3 isomer due to higher electron density shielding at the nitrogen.
Protocol B: ¹⁹F-NMR Regioisomer Verification (The Gold Standard)
Best for: Absolute identification and quantifying isomeric impurities.
Rationale: The chemical shift of the -CF₃ group is highly sensitive to its position relative to the ring nitrogen and sulfur.
Method:
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.
-
Internal Standard: α,α,α-Trifluorotoluene (δ -63.7 ppm).
-
Acquisition:
-
Relaxation delay (d1): > 5 seconds (critical for integration accuracy).
-
Scans: 64.
-
-
Interpretation:
-
Target (2-CF₃): Singlet at δ -60.5 to -61.5 ppm .
-
Impurity (4-CF₃): Singlet at δ -63.0 to -64.0 ppm .
-
Note: Shifts may vary slightly by solvent; relative difference is constant.
-
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating the analytical standard.
Figure 1: Analytical validation workflow ensuring the exclusion of the C4-CF3 regioisomer prior to release.
Part 4: Stability & Handling Guidelines
Thiazole acetonitriles possess unique stability profiles compared to benzyl acetonitriles.
-
Hydrolysis Risk: The nitrile group at C4 is susceptible to hydrolysis under acidic/basic conditions, converting to the amide (2-(2-(trifluoromethyl)thiazol-4-yl)acetamide).
-
Storage: Store neat standards at -20°C under Argon.
-
Solution Stability: Stable in Acetonitrile for 48 hours; degrade in acidic water/methanol mixtures > 1 week.
-
-
Volatility: The trifluoromethyl group increases volatility. Avoid prolonged rotary evaporation at high vacuum; use nitrogen blow-down for concentration.
References
-
PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. [Link]
-
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen. Berichte der deutschen chemischen Gesellschaft. [Link]
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. 329978-21-4|2-(4-(Trifluoromethyl)thiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. 2-(4-(trifluoromethyl)thiazol-2-yl)acetonitrile - CAS:329978-21-4 - Abovchem [abovchem.com]
- 4. 94833-31-5|2-(4-(4-Bromophenyl)thiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile proper disposal procedures
[1][2]
Executive Summary & Operational Directive
Do not treat this compound as standard organic waste. [1]
2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile presents a dual-hazard profile that complicates disposal:
-
The Nitrile Moiety (
): Possesses a latent risk of liberating Hydrogen Cyanide (HCN) gas if exposed to acidic conditions.[1] -
The Trifluoromethyl Group (
): Requires high-temperature incineration to ensure complete mineralization of the carbon-fluorine bond, preventing the emission of persistent fluorinated pollutants or unscrubbed Hydrogen Fluoride (HF).[1]
Immediate Action: Segregate this waste stream from all acidic agents and standard non-halogenated organic solvents.[1] Label clearly as "Toxic - Halogenated - Cyanide Generating Potential." [2][1]
Chemical Profile & Hazard Identification
Before handling waste, operators must understand the physicochemical properties dictating the disposal strategy.
| Property | Data | Operational Implication |
| Functional Groups | Thiazole, Nitrile, Trifluoromethyl | Multi-modal toxicity; requires segregation from acids and oxidizers.[2] |
| Reactivity | Acid-sensitive (Hydrolysis) | CRITICAL: Contact with strong acids (HCl, |
| Combustion | Releases | Incineration requires scrubbers; open burning is prohibited.[2] |
| Waste Class | Halogenated Organic | Must not be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination of bulk waste tanks.[2] |
Critical Risk Assessment: The "Why" Behind the Protocol
The Acid-Nitrile Incompatibility
The nitrile group on the thiazole ring is susceptible to hydrolysis.[1] While aromatic nitriles are generally more stable than aliphatic ones, the presence of the electron-withdrawing trifluoromethyl group can alter the electron density of the thiazole ring, potentially affecting the hydrolytic stability of the acetonitrile side chain.
Protocol: Under no circumstances should this waste enter a container with a pH < 7.
The Fluorine Factor
The
Protocol: This waste must be directed to a facility capable of High-Temperature Incineration (
Step-by-Step Disposal Workflow
Step 1: Segregation at the Bench
-
Vessel: Use a dedicated satellite accumulation container. Do not pour into the "General Organic Waste" carboy.[1]
-
Compatibility: Ensure the container is free of any acid residues.[1]
-
Solid Waste: If the compound is on silica gel or paper towels, double-bag in chemically resistant polyethylene bags before placing in the solid waste drum.
Step 2: Chemical Quenching (Optional/Expert Only)
Generally, lab-scale quenching is discouraged due to the risk of creating more hazardous byproducts.[1] However, if large quantities (>50g) must be neutralized before disposal:
-
Treat with alkaline bleach (Sodium Hypochlorite + NaOH) to convert the nitrile to a cyanate/carboxylate.[1]
-
Warning: This does not remove the fluorine hazard.[1] The resulting sludge is still halogenated waste.[1]
-
Recommendation: Skip quenching and rely on professional incineration (Step 4).[1]
Step 3: Packaging & Labeling[1][2]
-
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is potentially corrosive or wet.[1]
-
Labeling: The label must explicitly state:
CONTAINS: this compound HAZARDS: TOXIC, HALOGENATED, NITRILE WARNING: DO NOT MIX WITH ACID [2]
Step 4: Final Disposal Stream
Transfer the sealed container to your facility's EHS (Environmental Health & Safety) team.[1] Designate the waste profile as:
-
RCRA Code (US): Likely D003 (Reactive) or D001/F-listed depending on solvent mixture.[1]
-
Disposal Method: Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision pathways for disposing of this specific compound to ensure safety and compliance.
Figure 1: Decision matrix for the safe segregation and disposal of fluorinated nitrile waste.
Emergency Procedures
Spills (< 100 mL/g)
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] If powder, use a NIOSH N95 or P100 respirator.[1]
-
Absorb: Use a non-acidic absorbent (vermiculite or sand).[1] Do not use acid-neutralizing absorbents.[2][1]
-
Clean: Wipe area with a mild soap solution.[1]
-
Dispose: Place all spill debris into the Halogenated Waste container.
Exposure
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Nitrile Derivatives. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D003, F-List).[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.[1] Retrieved from [Link][2]
Personal protective equipment for handling 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
Introduction: The Hidden Hazards of Fluorinated Heterocycles
Handling 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile requires a safety protocol that goes beyond standard organic chemistry hygiene. This compound combines a nitrile moiety (potential cyanide source) with a trifluoromethyl-thiazole core (high lipophilicity).
While many researchers treat organic nitriles as routine solvents, this specific scaffold presents a dual-threat profile:
-
Enhanced Permeation: The trifluoromethyl (
) group significantly increases lipophilicity, facilitating rapid dermal absorption and transport across the blood-brain barrier. -
Metabolic Toxicity: Like other
-substituted acetonitriles, this compound can undergo oxidative metabolism (via Cytochrome P450) to release cyanide ions ( ), leading to histotoxic hypoxia.
Core Directive: Treat this compound as a Class 3 Potent Compound until specific toxicology data proves otherwise. Do not rely on standard "blue nitrile" exam gloves for protection.
Risk Assessment & PPE Matrix
The following matrix is designed to prevent the two primary failure modes in the laboratory: dermal breakthrough and inhalation of micro-aerosols .
The "Glove Trap" Warning
CRITICAL: Standard disposable nitrile exam gloves (4-6 mil) provide insufficient protection against acetonitrile derivatives. Acetonitrile can permeate standard nitrile rubber in <6 minutes. For this fluorinated derivative, assume breakthrough occurs in <2 minutes .
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand (Primary) | Silver Shield® / Norfoil (Laminate) | Laminate films offer >4-hour breakthrough time for nitriles. Essential for weighing or handling pure solids/oils. |
| Hand (Dexterity) | Double-gloving: Laminate (inner) + Nitrile (outer) | The outer nitrile glove provides grip and protects the inner laminate glove from mechanical tears. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Engineering controls are primary. The compound is likely volatile; keeping vapors contained is critical to prevent inhalation. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Vapors can bypass side shields, and the |
| Body | Tyvek® Lab Coat + Chemical Apron | Standard cotton coats absorb liquids. Tyvek repels organic splashes, preventing "wicking" to the skin. |
PPE Decision Logic (Visualization)
The following logic flow illustrates how to select PPE based on the specific operation being performed.
Figure 1: PPE Selection Logic based on operational exposure risk. Note the mandatory use of laminate gloves for open handling.
Operational Protocol: The Closed-Loop Handling System
To maximize safety, follow this self-validating workflow. This protocol minimizes the time the compound is exposed to the open lab environment.
Step 1: Preparation & Engineering Controls
-
Clear the Hood: Remove all incompatible chemicals, specifically strong acids (risk of HCN evolution) and oxidizers .
-
Staging: Place a disposable balance enclosure or secondary containment tray inside the fume hood.
-
Antidote Verification: Confirm the location of the lab's Cyanide Antidote Kit (Amyl Nitrite or Hydroxocobalamin). Even if the risk is low, this is a "trust-building" safety step.
Step 2: Weighing and Transfer
-
Don PPE: Put on Silver Shield (Laminate) gloves, then pull standard nitrile gloves over them.
-
Weighing: If the compound is a solid, weigh inside the hood. If the balance is outside, use a tared, screw-top vial. Never transport an open spatula across the lab.
-
Solvent Addition: Dissolve the compound immediately after weighing to reduce dust hazard.
Step 3: Reaction & Quenching
-
Acid Warning: If the reaction involves acidic conditions, monitor the headspace for HCN gas using a portable detector or chemically treated test strips (e.g., Cyantesmo paper).
-
Quenching: Quench reactions slowly. Ensure the pH remains basic (pH > 9) during disposal to keep any liberated cyanide in solution as the non-volatile
ion, rather than gaseous HCN.
Emergency Response & Disposal
Scenario A: Skin Exposure[1][2]
-
Immediate Action: Do not use solvents (ethanol/DMSO) to wash; they will drag the lipophilic thiazole deeper into the skin.
-
Protocol: Wash with copious amounts of soap and water for 15 minutes .
-
Medical: Seek observation. If signs of hypoxia (dizziness, rapid breathing) occur, medical personnel may administer oxygen and hydroxocobalamin.
Scenario B: Spills
-
Evacuate: If >5g is spilled outside a hood, evacuate the immediate area.
-
Cleanup: Use a spill pillow designed for organic solvents. Do not use bleach (hypochlorite) immediately on the concentrated spill, as it can react violently; absorb first, then treat the residue.
Disposal
-
Segregation: Waste streams containing this compound must be tagged "Organic Nitrile - Potential Cyanide Generator."
-
Incompatibility: NEVER mix with acidic waste streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Acetonitrile derivatives and safety profile. National Library of Medicine. [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
